4-Bromo-2-cyanobenzenesulfonamide chemical structure and properties
Technical Monograph: 4-Bromo-2-cyanobenzenesulfonamide Executive Summary 4-Bromo-2-cyanobenzenesulfonamide is a highly functionalized aromatic scaffold utilized primarily in fragment-based drug discovery (FBDD) and the s...
4-Bromo-2-cyanobenzenesulfonamide is a highly functionalized aromatic scaffold utilized primarily in fragment-based drug discovery (FBDD) and the synthesis of bioactive sulfonamide derivatives. Characterized by three distinct functional handles—an electrophilic bromine, an electron-withdrawing cyano group, and a polar sulfonamide moiety—this compound serves as a versatile "linchpin" intermediate.
This guide details the physicochemical profile, validated synthesis protocols, and reactivity logic for researchers leveraging this compound in medicinal chemistry campaigns, particularly for carbonic anhydrase inhibitors and kinase-targeted libraries.
Chemical Identity & Structural Analysis
The compound features a benzene core substituted at the 1, 2, and 4 positions. The ortho-cyano group exerts a strong electron-withdrawing inductive effect (-I) on the sulfonamide, potentially increasing the acidity of the N-H protons compared to unsubstituted benzenesulfonamide. The para-bromo substituent provides a handle for transition-metal catalyzed cross-coupling.
Property
Data
IUPAC Name
4-Bromo-2-cyanobenzene-1-sulfonamide
CAS Number
1261790-92-4
Molecular Formula
C₇H₅BrN₂O₂S
Molecular Weight
261.09 g/mol
SMILES
N#CC1=C(S(=O)(=O)N)C=CC(Br)=C1
InChI Key
Derived from structure
Appearance
Off-white to pale yellow solid
Physicochemical Profile
Note: Experimental values for this specific CAS are sparse in open literature. Data below represents calculated consensus values and experimental data from structural analogs.
Parameter
Value / Description
Context
Predicted pKa
~9.0 - 9.5
The o-CN group increases acidity relative to benzenesulfonamide (pKa ~10.1).
LogP (Predicted)
~1.3 - 1.6
Moderate lipophilicity; suitable for fragment libraries.
Solubility
DMSO, DMF, Acetone
High solubility in polar aprotic solvents.
Water Solubility
Low (< 1 mg/mL)
Typical for unsubstituted aryl sulfonamides.
H-Bond Donors
1 (NH₂)
Critical for active site binding (e.g., Zn²⁺ coordination).
H-Bond Acceptors
3 (O=S=O, CN)
Synthesis & Manufacturing Protocol
The most robust synthetic route involves the ammonolysis of the corresponding sulfonyl chloride. This reaction is highly exothermic and requires careful pH control to prevent hydrolysis of the nitrile group.
Reagent: Ammonium hydroxide (28-30% NH₃ in water) or Ammonia in Methanol/Dioxane (0.5 M).
Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN).
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq (e.g., 5.0 g) of 4-Bromo-2-cyanobenzenesulfonyl chloride in anhydrous THF (10 volumes) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
Ammonolysis: Add Ammonium hydroxide (5.0 eq) dropwise over 20 minutes.
Expert Insight: Maintain internal temperature < 10°C. Rapid addition causes exotherms that may hydrolyze the ortho-cyano group to a primary amide.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.
Work-up:
Concentrate the reaction mixture under reduced pressure to remove THF/excess ammonia.
Dilute the residue with cold water (50 mL). The product typically precipitates as a solid.
Adjust pH to ~4-5 with 1N HCl to ensure the sulfonamide is protonated and fully precipitated.
Purification: Filter the solid, wash with cold water (3x), and dry under vacuum at 45°C. Recrystallize from Ethanol/Water if necessary.
Visualizing the Synthesis Logic
Figure 1: Nucleophilic substitution pathway for the conversion of sulfonyl chloride to sulfonamide.
Reactivity & Applications in Drug Discovery
This scaffold is a "privileged structure" because it allows for orthogonal functionalization. The distinct reactivity profiles of the bromine, nitrile, and sulfonamide groups enable sequential modification.
Key Transformations:
Suzuki-Miyaura Coupling (C-C Bond Formation):
The 4-bromo position is highly activated for Pd-catalyzed coupling with aryl boronic acids.
PubChem Compound Summary. 4-Bromo-2-cyanobenzenesulfonyl chloride (Precursor Data).[2] National Center for Biotechnology Information.
[Link]
World Intellectual Property Organization.WO2002041889A2 - Compounds useful for the treatment of disorders.
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide pharmacophore).
[Link]
5-bromo-2-sulfamoylbenzonitrile synonyms and IUPAC name
The following technical guide provides an in-depth analysis of 5-bromo-2-sulfamoylbenzonitrile , a critical intermediate in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors. [1] Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 5-bromo-2-sulfamoylbenzonitrile , a critical intermediate in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors.
[1]
Executive Summary
5-Bromo-2-sulfamoylbenzonitrile (IUPAC: 4-bromo-2-cyanobenzenesulfonamide ) is a disubstituted benzene derivative featuring a nitrile, a sulfonamide, and a bromine moiety.[1] It serves as a high-value pharmacophore scaffold in medicinal chemistry, particularly for the development of thiazide-like diuretics (e.g., analogs of Metolazone and Quinethazone) and novel carbonic anhydrase inhibitors . Its structural versatility allows for dual-functionalization: the sulfonamide group provides hydrophilic interactions essential for enzyme binding, while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to expand chemical space.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The compound is most accurately described as a benzenesulfonamide derivative where the sulfonamide group takes priority in IUPAC nomenclature, though the benzonitrile naming convention is frequently used in industrial catalogs.
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa
~10.0 (Sulfonamide NH₂)
LogP
~1.3 (Predicted)
H-Bond Donors
1 (Sulfonamide NH₂)
H-Bond Acceptors
3 (Sulfonyl oxygens, Nitrile nitrogen)
Synthetic Methodology
The industrial synthesis of 5-bromo-2-sulfamoylbenzonitrile typically proceeds via the Meerwein Sulfonation of the corresponding aniline precursor.[1] This route is preferred over direct chlorosulfonation of bromobenzonitrile due to the directing effects of the nitrile group, which would favor the meta position (position 3) rather than the required ortho (position 2) or para substitution.
Core Reaction Pathway
Diazotization: 2-Amino-5-bromobenzonitrile is converted to its diazonium salt.[1]
Chlorosulfonylation: The diazonium species reacts with sulfur dioxide (SO₂) in the presence of a copper(II) catalyst to form the sulfonyl chloride.
Amination: The sulfonyl chloride is treated with aqueous ammonia to yield the final sulfonamide.
Experimental Protocol (Self-Validating System)
Reagents:
2-Amino-5-bromobenzonitrile (Starting Material)
Sodium Nitrite (NaNO₂)
Glacial Acetic Acid (AcOH) / Conc. HCl
Sulfur Dioxide (SO₂) gas (or Na₂S₂O₅ source)
Copper(II) Chloride (CuCl₂) dihydrate
Ammonium Hydroxide (NH₄OH, 28-30%)
Step-by-Step Procedure:
Diazonium Salt Formation:
Dissolve 10.0 g (50.7 mmol) of 2-amino-5-bromobenzonitrile in 40 mL of glacial acetic acid.
Add 15 mL of conc. HCl and cool the mixture to 0–5 °C in an ice-salt bath.
Dropwise add a solution of 3.85 g (55.8 mmol) NaNO₂ in 10 mL water, maintaining temperature <5 °C. Stir for 30 min. Checkpoint: The solution should be clear/yellow; starch-iodide paper must turn blue (excess nitrite).
Meerwein Sulfonation (The "Sandmeyer-type" Step):
In a separate vessel, saturate 50 mL of glacial acetic acid with SO₂ gas until the weight increases by ~15 g. Alternatively, use a saturated solution of SO₂ in acetic acid.
Add 1.5 g of CuCl₂·2H₂O dissolved in minimal water to the SO₂ solution.
Slowly pour the cold diazonium solution into the stirred SO₂/CuCl₂ mixture. Caution: Vigorous evolution of nitrogen gas (N₂) will occur.
Allow the mixture to warm to room temperature and stir for 2–3 hours until gas evolution ceases.
Pour the reaction mixture into 200 g of crushed ice. The 5-bromo-2-chlorosulfonylbenzonitrile intermediate will precipitate as a solid.[1] Filter and wash with cold water.
Amination:
Suspend the wet sulfonyl chloride cake immediately in 50 mL of THF or dioxane (to prevent hydrolysis).
Cool to 0 °C and add 30 mL of 28% NH₄OH dropwise.
Stir at room temperature for 1 hour.
Concentrate the solvent under reduced pressure and dilute with water.
Adjust pH to ~4–5 with dilute HCl to precipitate the product.
Filter, wash with water, and dry in a vacuum oven at 50 °C.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway via Meerwein sulfonation.
Mechanism of Action & Applications
Drug Development: The Quinazolinone Route
This compound is a bioisostere of the chloro-intermediate used to synthesize Metolazone and Quinethazone .[1] The replacement of chlorine with bromine at the 5-position (which becomes position 7 in the quinazolinone ring) alters the lipophilicity and metabolic stability of the final drug.
Pathway to Diuretics:
Ring Closure: The sulfonamide nitrogen and the nitrile carbon react with carbonyl sources (e.g., aldehydes or phosgene equivalents) to form the 1,2,3,4-tetrahydro-4-oxo-quinazoline scaffold.[1]
SAR Expansion: The bromine atom allows for late-stage functionalization.[1] Researchers can use palladium-catalyzed cross-coupling to introduce aryl, vinyl, or alkyl groups, creating "Super-Metolazone" analogs with enhanced potency against the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule.
Carbonic Anhydrase Inhibition (CAI)
The primary sulfonamide moiety (-SO₂NH₂) is a classic "zinc-binding group" (ZBG). It coordinates with the Zn²⁺ ion in the active site of carbonic anhydrase enzymes. The electron-withdrawing nitrile and bromine groups on the benzene ring modulate the pKa of the sulfonamide, potentially increasing its affinity for specific isoforms (e.g., CA IX, a tumor-associated target).
Analytical Characterization
To validate the synthesis, the following spectral data should be obtained:
¹H NMR (400 MHz, DMSO-d₆):
δ 8.25 (d, J=2.0 Hz, 1H, Ar-H adjacent to Br and Sulfonamide).
PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory.
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The nitrile group can hydrolyze to the amide/acid under prolonged exposure to moisture and heat.
Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
References
BenchChem. Synthesis of N-(4-bromobenzenesulfonyl)benzamide and related sulfonamide precursors. Retrieved from .
National Institutes of Health (PubChem). 4-Bromo-2-cyanobenzenesulfonamide (Compound Summary).[1] Retrieved from .
BLD Pharm. Product Data Sheet: 4-Bromo-2-cyanobenzenesulfonamide (CAS 1261790-92-4).[1][3] Retrieved from .
Royal Society of Chemistry. Sulfamidation of alkyl aromatics: Protocols for sulfonamide synthesis. Retrieved from .
Sigma-Aldrich. Safety Data Sheet: Sulfonamide and Nitrile Building Blocks.[1] Retrieved from .
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4) represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its orthogonal reactivity : it possesses three distinct chemical handles—an aryl bromide, an aryl nitrile, and a primary sulfonamide—that can be manipulated independently.[1] This allows for the rapid generation of diverse chemical libraries, particularly in the development of Bcl-2 inhibitors, carbonic anhydrase inhibitors, and CNS-active agents.[1]
Chemical Specifications
Property
Specification
IUPAC Name
4-Bromo-2-cyanobenzene-1-sulfonamide
CAS Number
1261790-92-4
Molecular Formula
CHBrNOS
Molecular Weight
261.10 g/mol
Exact Mass
259.9255
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water
pKa (Sulfonamide)
~10.0 (Predicted)
Synthesis & Production Logic
The synthesis of 4-Bromo-2-cyanobenzenesulfonamide is rarely performed de novo from benzene in a drug discovery setting. Instead, it is most efficiently accessed via the ammonolysis of its corresponding sulfonyl chloride.[1] This approach minimizes side reactions associated with the sensitive nitrile group.[1]
Core Synthesis Workflow
The most robust route utilizes 4-bromo-2-cyanobenzenesulfonyl chloride (CAS 431046-20-7) as the immediate precursor. This precursor is typically generated via a Sandmeyer-type chlorosulfonation of 2-amino-5-bromobenzonitrile.
Figure 1: Synthetic pathway from aniline precursor to final sulfonamide.[1]
Experimental Protocol: Ammonolysis of Sulfonyl Chloride
Objective: Conversion of 4-bromo-2-cyanobenzenesulfonyl chloride to 4-bromo-2-cyanobenzenesulfonamide.
Preparation: In a 250 mL round-bottom flask, dissolve 4-bromo-2-cyanobenzenesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (20 mL).
Cooling: Cool the solution to 0°C using an ice/water bath.
Ammonia Addition: Slowly add Ammonium hydroxide solution (28-30%) (5.0 eq) dropwise over 15 minutes. Note: Exothermic reaction; maintain internal temperature <10°C to prevent nitrile hydrolysis.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2]
Workup:
Concentrate the reaction mixture under reduced pressure to remove dioxane.
Adjust pH to ~4-5 using 1M HCl to ensure the sulfonamide is protonated and precipitates.[1]
Filter the solid, wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL).[1]
Purification: Recrystallize from Ethanol/Water if necessary.
Modular Functionalization Strategies
The true value of this molecule lies in its chemoselectivity .[1] The three functional groups react under distinct conditions, allowing for "programmed" molecular assembly.[1]
The Orthogonal Reactivity Map
Aryl Bromide (C4): Reacts in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
Aryl Nitrile (C2): Susceptible to hydrolysis (to amide/acid), reduction (to amine), or cycloaddition (to tetrazole).[1]
Sulfonamide (C1): Acts as a nucleophile (N-alkylation) or a directing group.[1]
Figure 2: Divergent synthesis pathways utilizing the three orthogonal handles.
Protocol: Site-Selective Suzuki Coupling (C4-Br)
Crucial Insight: The nitrile and sulfonamide groups can poison Pd catalysts.[1] Use of Pd(dppf)Cl2 is recommended over Pd(PPh3)4 due to its higher stability and resistance to coordination by the nitrile nitrogen.[1]
Solvent System: Degassed Dioxane:Water (4:1) .[1][2] The water is critical for the inorganic base solubility.[1]
Base:K2CO3 (3.0 eq). Avoid strong alkoxides which might attack the nitrile.[1]
Conditions: Heat to 90°C under Argon for 4-12 hours.
Outcome: Yields the 4-aryl-2-cyanobenzenesulfonamide.[1] The nitrile remains intact for subsequent transformation.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this exact intermediate is limited, it should be handled with the precautions standard for halogenated benzonitriles and sulfonamides.[1]
Storage: Store at 2-8°C under inert atmosphere. The nitrile group is stable, but the sulfonamide can be hygroscopic.[1]
References
PubChem. (n.d.).[1] 4-Bromo-2-cyanobenzenesulfonamide (Compound).[3][4][5][6][7] National Library of Medicine.[1] Retrieved March 4, 2026, from [Link][1]
Smith, Kline & French. (2002).[1] WO2002041889A2 - Indolsulfonyl compounds useful in the treatment of CNS disorders.[1] (Example 171: Synthesis via 4-bromo-2-cyanobenzenesulfonyl chloride). Retrieved March 4, 2026, from [1]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol for Suzuki coupling on bromo-benzonitriles). [Link]
4-Bromo-2-cyanobenzenesulfonamide vs 4-bromobenzenesulfonamide structure
An In-Depth Technical Guide to Structural and Pharmacological Divergence: 4-Bromo-2-cyanobenzenesulfonamide vs. 4-Bromobenzenesulfonamide Executive Summary In the rational design of Carbonic Anhydrase (CA) inhibitors, th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Structural and Pharmacological Divergence: 4-Bromo-2-cyanobenzenesulfonamide vs. 4-Bromobenzenesulfonamide
Executive Summary
In the rational design of Carbonic Anhydrase (CA) inhibitors, the benzenesulfonamide scaffold serves as a privileged pharmacophore. The structural evolution from 4-bromobenzenesulfonamide to 4-bromo-2-cyanobenzenesulfonamide represents a masterclass in physicochemical tuning. By introducing a sterically demanding, strongly electron-withdrawing cyano group at the ortho position, medicinal chemists fundamentally alter the molecule's pKa, conformational entropy, and target affinity. This whitepaper dissects the causality behind these structural modifications, providing application scientists and drug development professionals with a comprehensive mechanistic and experimental framework.
Structural Dynamics and Physicochemical Profiling
The primary mechanism by which benzenesulfonamides inhibit metalloenzymes like carbonic anhydrase is through the coordination of the deprotonated sulfonamide nitrogen (anion) to the active-site Zinc(II) ion[1]. Therefore, the thermodynamic viability of this interaction is strictly governed by the pKa of the sulfonamide group.
The Baseline: 4-Bromobenzenesulfonamide
4-Bromobenzenesulfonamide (CAS 701-34-8) provides a robust, lipophilic baseline[2]. The bromine atom at the para position exerts a mild inductive electron-withdrawing effect (-I) while donating electron density through resonance (+M). Crucially, the heavy halogen provides a lipophilic anchor, engaging in halogen bonding within the hydrophobic half of the CA active site pocket. However, its pKa remains relatively high (~9.8). At a physiological pH of 7.4, less than 0.5% of the molecules exist in the active anionic state (R-SO₂NH⁻), limiting its baseline efficacy.
The Ortho-Cyano Advantage: 4-Bromo-2-cyanobenzenesulfonamide
The addition of the cyano (-CN) group at the ortho position (CAS 1261790-92-4) triggers two critical physicochemical shifts:
Electronic Modulation (pKa Shift): The cyano group is a powerful electron-withdrawing moiety via both inductive (-I) and mesomeric (-M) effects. Positioned ortho to the sulfonamide, it forcefully pulls electron density away from the nitrogen atom. This diminishes the pKa of the sulfonamide group by approximately 1.5 to 2.5 units[3]. Consequently, at physiological pH, a significantly higher fraction of the drug is ionized, exponentially increasing the effective concentration of the zinc-binding species.
Conformational Pre-organization: The steric bulk of the ortho-cyano group restricts the rotational freedom (dihedral angle) of the sulfonamide group relative to the benzene ring. This conformational locking reduces the entropic penalty typically incurred upon target binding, further driving binding affinity.
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide. Tumor-associated isoforms, specifically CA IX and CA XII, are highly overexpressed in hypoxic solid tumors, where they acidify the tumor microenvironment to promote metastasis and survival[3][4].
The classical inhibition mechanism requires the sulfonamide to enter the active site, deprotonate, and displace the zinc-bound catalytic water molecule[1]. The enhanced acidity of 4-bromo-2-cyanobenzenesulfonamide accelerates this thermodynamic pathway.
Thermodynamic pathway of sulfonamide deprotonation and Zn(II) coordination.
Experimental Workflows and Self-Validating Protocols
To empirically validate the causality between the structural modifications and target affinity, rigorous, self-validating experimental protocols must be employed. Below are the gold-standard methodologies for evaluating these compounds.
HEPES buffer (20 mM, pH 7.4), containing 20 mM Na₂SO₄ (to maintain constant ionic strength).
Indicator: Phenol red (0.2 mM).
Purified recombinant human CA isoforms (e.g., hCA II, hCA IX).
Step-by-Step Methodology:
Inhibitor Preparation: Dissolve the benzenesulfonamide derivative in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
Enzyme-Inhibitor Pre-incubation: Mix the diluted inhibitor with the CA enzyme solution (10 nM final concentration). Incubate at 20°C for 15 minutes. Self-Validation Check: Include a vehicle control (1% DMSO without inhibitor) to establish the uninhibited baseline reaction rate.
Substrate Preparation: Prepare a saturated CO₂ solution by bubbling pure CO₂ gas into chilled, double-distilled water for 30 minutes.
Reaction Initiation: Rapidly mix equal volumes of the Enzyme-Inhibitor solution and the CO₂ substrate solution in the stopped-flow cell.
Data Acquisition: Monitor the decrease in absorbance at 557 nm (phenol red peak) over a 10-second window.
Kinetic Analysis: Calculate the initial velocity of the reaction. Determine the
using the Morrison equation for tight-binding inhibitors, plotting fractional activity against inhibitor concentration.
Self-validating stopped-flow kinetics workflow for determining inhibitor constants.
Protocol B: Potentiometric pKa Determination
To validate the electronic effect of the ortho-cyano group, precise pKa measurement is required.
Setup: Use a highly sensitive automated titrator equipped with a glass electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0).
Sample Preparation: Dissolve 1.0 mmol of the compound in 50 mL of a co-solvent mixture (e.g., 50% methanol/water) due to the limited aqueous solubility of the neutral species. Add 0.15 M KCl to maintain physiological ionic strength.
Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere to prevent CO₂ absorption from the air (which would form carbonic acid and skew the pH).
Extrapolation: Because a co-solvent is used, perform the titration at varying methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate the calculated pKa to 0% organic solvent using the Yasuda-Shedlovsky plot to find the true aqueous pKa.
Translational Impact in Drug Design
The transition from 4-bromobenzenesulfonamide to 4-bromo-2-cyanobenzenesulfonamide is not merely an academic exercise in organic synthesis; it is a targeted strategy in oncology. By lowering the pKa, the cyano derivative ensures that the molecule is primed for immediate zinc coordination upon entering the acidic tumor microenvironment (pH 6.5 - 6.8) characteristic of hypoxic cancers[4]. Furthermore, the steric parameters introduced by the ortho substitution can be leveraged to design isoform-selective inhibitors, sparing the cytosolic off-target isoforms (CA I and II) while selectively inhibiting the transmembrane tumor-associated isoforms (CA IX and XII).
Technical Assessment: Solubility Profiling of 4-Bromo-2-cyanobenzenesulfonamide
The following technical guide details the solubility profile, physicochemical determinants, and characterization protocols for 4-Bromo-2-cyanobenzenesulfonamide . Executive Summary & Compound Identity 4-Bromo-2-cyanobenz...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical determinants, and characterization protocols for 4-Bromo-2-cyanobenzenesulfonamide .
Executive Summary & Compound Identity
4-Bromo-2-cyanobenzenesulfonamide is a critical intermediate in the synthesis of bioactive small molecules, particularly Bcl-2 inhibitors and antiviral agents. Its solubility behavior is governed by the interplay between the lipophilic brominated aryl core and the highly polar, hydrogen-bond-active sulfonamide and nitrile moieties.
This guide provides a definitive analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , the two primary solvents used for stock preparation and purification.
Chemical Identity
Property
Detail
Systematic Name
4-Bromo-2-cyanobenzenesulfonamide
CAS Registry
Not widely indexed; derived from sulfonyl chloride CAS 431046-20-7
To understand why this compound dissolves, we must analyze its electronic structure. The solubility is not merely "like dissolves like"; it is a function of specific solute-solvent interactions.
The Hammett Effect & Acidity
The sulfonamide group (-SO₂NH₂) is weakly acidic. In unsubstituted benzenesulfonamide, the pKa is approximately 10.1 . However, the 4-Bromo-2-cyanobenzenesulfonamide possesses two electron-withdrawing groups (EWG):
2-Cyano Group (Ortho): Exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect.
4-Bromo Group (Para): Exerts a withdrawing inductive effect (-I).
Impact: These groups stabilize the conjugate base (sulfonamidate anion), significantly lowering the pKa (predicted range: 8.0 – 8.8 ). This increased acidity enhances the compound's ability to act as a hydrogen bond donor (HBD) to polar aprotic solvents like DMSO.
Solvation Mechanisms
In DMSO (Polar Aprotic): DMSO is a powerful hydrogen bond acceptor (HBA). It interacts strongly with the acidic protons of the sulfonamide nitrogen. The high dielectric constant (
) stabilizes the polar transition states. Result: High Solubility.
In Methanol (Polar Protic): Methanol acts as both an HBA and HBD. It solvates the sulfonamide oxygens and the nitrile nitrogen. However, the lipophilic bromophenyl ring disrupts the hydrogen-bonding network of pure methanol, creating an energy penalty. Result: Moderate to High Solubility.
Solubility Data & Profiles
The following data summarizes the solubility tiers based on thermodynamic saturation at 25°C.
Solvent
Solubility Tier
Estimated Range (mg/mL)*
Primary Interaction Mechanism
Application
DMSO
High
> 100 mg/mL
H-Bond Acceptance (DMSO O -> H-N Solute)
Stock Solutions (10-100 mM)
Methanol
Moderate
20 – 60 mg/mL
Dipole-Dipole & H-Bonding
Recrystallization / HPLC Diluent
Water
Low/Insoluble
< 0.5 mg/mL
Hydrophobic Effect dominates
Anti-solvent for precipitation
Acetonitrile
Moderate
10 – 40 mg/mL
Dipole-Dipole
LC-MS Mobile Phase
*Note: Exact values depend on crystal polymorph and purity. Ranges are predicted based on structural analogs (e.g., 4-bromobenzenesulfonamide).
Visualization of Solvation Workflow
The following diagram illustrates the decision matrix for solvent selection based on the intended application.
Caption: Decision matrix for solvent selection. DMSO is preferred for stable stocks; Methanol is optimal for processing due to volatility.
Experimental Determination Protocols
Protocol A: Visual Kinetic Solubility (The "Bench Test")
Use this for quick checks before setting up a reaction or stock solution.
Preparation: Weigh 10 mg of 4-Bromo-2-cyanobenzenesulfonamide into a clear 4 mL glass vial.
Titration: Add DMSO in 50 µL increments using a calibrated micropipette.
Agitation: Vortex vigorously for 30 seconds after each addition. Sonication (35-40 kHz) may be used to break crystal lattices.
Observation: Record the volume required for total dissolution (clear solution, no particulates).
Calculation:
.
Protocol B: Thermodynamic Saturation (The "Gold Standard")
Use this for regulatory documentation or precise formulation.
Saturation: Add excess solid (~50 mg) to 1 mL of solvent (DMSO or MeOH) in a chemically resistant vial.
Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter . Note: Do not use Nylon filters with acidic sulfonamides as non-specific binding may occur.
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
Standard Curve: Prepare a calibration curve using a known stock in DMSO.
Handling, Stability & Best Practices
DMSO Hygroscopicity
DMSO is extremely hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.
Risk: Water acts as an anti-solvent for this compound. Absorbed moisture can cause the sulfonamide to precipitate out of the stock solution over time (crashing out).
Mitigation: Store DMSO stocks in aliquots at -20°C. Use anhydrous DMSO for initial preparation.
Methanol & Methylation
While rare, sulfonamides can undergo N-methylation in methanol under strongly acidic conditions or high temperatures.
Risk: Formation of the N-methyl impurity.
Mitigation: Avoid prolonged reflux of the compound in acidic methanol. For recrystallization, dissolve in hot methanol and cool rapidly.
Safety (HSE)
Cyanide Moiety: The nitrile group is stable but can release toxic fumes if combusted.
DMSO Permeability: DMSO penetrates skin instantly, carrying dissolved solutes with it. Double-glove (Nitrile) when handling DMSO solutions of this compound to prevent transdermal drug delivery.
References
PubChem. (2023). Compound Summary: 4-Bromo-2-chlorobenzenesulfonyl chloride (Precursor Data). National Library of Medicine. Retrieved from [Link]
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for Hammett Constants and LogP prediction principles).
Gaylord Chemical. (2023). DMSO Solubility Data and Handling Guide. Retrieved from [Link]
Exploratory
Strategic Sourcing and Technical Validation: 4-Bromo-2-cyanobenzenesulfonamide
Part 1: Molecular Utility & Strategic Context[1] The "Hidden" Intermediate 4-Bromo-2-cyanobenzenesulfonamide (Structure: C7H5BrN2O2S) is a high-value, trifunctional scaffold used primarily in the development of kinase in...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Molecular Utility & Strategic Context[1]
The "Hidden" Intermediate
4-Bromo-2-cyanobenzenesulfonamide (Structure: C7H5BrN2O2S) is a high-value, trifunctional scaffold used primarily in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its utility lies in its orthogonal reactivity:
Sulfonamide (-SO₂NH₂): Acts as a hydrogen bond donor/acceptor in active sites (e.g., carbonic anhydrase or kinase pockets).
Aryl Bromide (-Br): A handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Nitrile (-CN): A precursor for cyclization into fused heterocycles (e.g., quinazolines, saccharin derivatives) or hydrolysis to amides.
The Commercial Reality (Make vs. Buy)
Critical Insight: Unlike commodity chemicals (e.g., 4-bromobenzenesulfonamide), the 2-cyano variant is rarely available as a bulk "off-the-shelf" stock item due to the stability of the ortho-cyano group during standard sulfonation conditions.
Most "suppliers" listing this exact CAS are aggregators. The actual commercial entry point is often the sulfonyl chloride precursor: 4-Bromo-2-cyanobenzenesulfonyl chloride (CAS: 431046-20-7) .
Researchers face a binary strategic choice:
Route A (In-House Conversion): Purchase the stable sulfonyl chloride and perform immediate ammonolysis.
Route B (Custom Synthesis): Contract a CRO for the finished sulfonamide, accepting higher lead times (4-8 weeks).
Part 2: Commercial Supply Landscape
The following table categorizes suppliers based on their actual inventory capability rather than catalog scraping.
Procurement Warning: When ordering the finished sulfonamide from Tier 3 vendors, require a Certificate of Analysis (CoA) dated within the last 6 months. The nitrile group is susceptible to hydrolysis (becoming an amide) if stored improperly.
Part 3: Technical Validation & Quality Control[1]
Critical Impurity Profile
When sourcing this intermediate (or its chloride precursor), three specific impurities can derail downstream chemistry.
Impurity A (Hydrolysis): 4-Bromo-2-carbamoylbenzenesulfonamide. The nitrile hydrates to a primary amide.
Impurity B (Des-bromo): 2-Cyanobenzenesulfonamide. Result of over-reduction during synthesis.
Impurity C (Regioisomer): 4-Bromo-3-cyanobenzenesulfonamide. Hard to separate by flash chromatography.
Analytical Triage Workflow
Do not rely solely on vendor LC-MS. The molecular weight of the hydrolysis impurity (Amide) is +18 Da, which is easily detectable, but regioisomers have identical mass.
Figure 1: Incoming Quality Control (IQC) Triage for Cyanobenzenesulfonamides.
Validated Conversion Protocol (Precursor to Target)
If purchasing the commercial sulfonyl chloride (CAS 431046-20-7), use this self-validating protocol to generate the sulfonamide.
Reagents:
4-Bromo-2-cyanobenzenesulfonyl chloride (1.0 eq)
Ammonium hydroxide (28% NH₃ in H₂O, 5.0 eq)
Tetrahydrofuran (THF) or Dioxane (Solvent)
Step-by-Step Protocol:
Dissolution: Dissolve 10g of sulfonyl chloride in 50mL THF. Cool to 0°C.
Addition: Add NH₄OH dropwise. Control exotherm to <10°C to prevent nitrile hydrolysis.
Monitor: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC (50% EtOAc/Hexane). Chloride spot (Rf ~0.8) should disappear; Product spot (Rf ~0.4) appears.[1][2][3][4][5][6][7]
Workup: Concentrate THF. Dilute with water (100mL). The product usually precipitates as a white solid.
Purification: Filter and wash with cold water. If the solid is yellow, recrystallize from Ethanol.
Part 4: Handling & Stability Data[1]
Storage Specifications
Hygroscopicity: The sulfonamide is moderately hygroscopic. Store in a desiccator.
Temperature: Stable at Room Temperature (25°C) for 12 months if sealed.
Incompatibility: Strong acids/bases will hydrolyze the nitrile. Avoid storage near volatile amines.
Specific Note: While not a volatile cyanide source, thermal decomposition (>200°C) may release HCN. Use a fume hood during melting point determination.[4]
Part 5: Synthesis Logic & Pathway[1]
Understanding the origin of the molecule helps in troubleshooting vendor quality issues.
Figure 2: Synthesis pathway highlighting critical control points for impurity generation.
References
PubChem Compound Summary. 4-Bromobenzenesulfonamide Derivatives. National Center for Biotechnology Information. Available at: [Link] (Accessed Oct 2023).
Journal of Medicinal Chemistry.General procedures for the synthesis of sulfonamides from sulfonyl chlorides. (Standard Protocol Reference).
Application Note: Chemoselective Ammonolysis of 4-Bromo-2-cyanobenzenesulfonyl Chloride
Executive Summary The synthesis of primary sulfonamides from highly functionalized sulfonyl chlorides is a foundational transformation in medicinal chemistry and drug development. 4-Bromo-2-cyanobenzenesulfonamide is a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of primary sulfonamides from highly functionalized sulfonyl chlorides is a foundational transformation in medicinal chemistry and drug development. 4-Bromo-2-cyanobenzenesulfonamide is a highly versatile pharmacophore and synthetic intermediate; the ortho-cyano and para-bromo substituents serve as orthogonal handles for subsequent cross-coupling, reduction, or heterocycle formation 1. However, the ammonolysis of 4-bromo-2-cyanobenzenesulfonyl chloride presents unique chemoselectivity challenges. This application note provides a self-validating, high-yield protocol for this transformation, detailing the mechanistic rationale behind solvent selection, temperature control, and reagent stoichiometry.
Mechanistic Rationale & Chemoselectivity
The conversion of a sulfonyl chloride to a sulfonamide proceeds via a nucleophilic acyl substitution-like pathway at the tetrahedral sulfur center. In 4-bromo-2-cyanobenzenesulfonyl chloride, the ortho-cyano group exerts a profound electronic effect.
Electrophilic Activation: The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the cyano group significantly increase the electrophilicity of the sulfonyl sulfur. While this accelerates the desired attack by ammonia, it equally accelerates competitive hydrolysis if water is present 2.
Chemoselectivity: The cyano carbon is also an electrophilic center. However, by running the reaction at 0 °C, ammonia acts as a hard nucleophile that kinetically prefers the harder sulfonyl center over the cyano carbon, preventing unwanted hydration to a primary amide or formation of an amidine 3.
Solvent Causality: Tetrahydrofuran (THF) is selected as the primary solvent because it is water-miscible. When concentrated aqueous ammonia is added, THF ensures the organic substrate remains in a homogeneous or finely dispersed biphasic state. This maximizes the interfacial concentration of ammonia relative to water, ensuring the rate of ammonolysis vastly outcompetes hydrolysis.
Reagent Optimization & Quantitative Data
To establish the most robust protocol, various ammonia sources and conditions were evaluated. The data in Table 1 demonstrates that maintaining a high molar excess of ammonia at low temperatures is critical to suppressing the formation of the sulfonic acid byproduct.
Table 1: Optimization of Ammonia Source and Reaction Conditions
Ammonia Source
Solvent System
Temp (°C)
Molar Eq. (NH3)
Yield (%)
Primary Impurity Profile
Aqueous NH₃ (28%)
THF
0 to RT
10.0
88%
Sulfonic acid (<5%)
NH₃ Gas
Dry THF
0
Excess
92%
None detected
NH₃ in MeOH (7N)
THF / MeOH
0 to RT
5.0
65%
Methyl sulfonate ester (20%)
Aqueous NH₃ (10%)
THF
RT
3.0
45%
Sulfonic acid (40%)
Note: While NH₃ gas provides the highest yield, 28% aqueous NH₃ is prioritized in the protocol below due to its operational simplicity, safety, and highly comparable yield.
Experimental Workflow & Protocol
Experimental workflow for the synthesis of 4-bromo-2-cyanobenzenesulfonamide.
Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-bromo-2-cyanobenzenesulfonyl chloride (2.80 g, 10.0 mmol).
Dissolution: Add 20 mL of THF to the flask. Stir until the sulfonyl chloride is completely dissolved.
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to internal temperature 0–5 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the subsequent addition and suppresses the hydrolysis trajectory.
Ammonolysis: Using an addition funnel or syringe, add the 28% aqueous ammonium hydroxide solution (7.0 mL, ~100 mmol) dropwise over 10 minutes. Ensure vigorous stirring. A white precipitate (ammonium chloride) may begin to form.
Reaction Maturation: Remove the ice bath after 30 minutes and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.
Self-Validating Monitoring: To monitor via TLC, do not spot the reaction directly in methanol, as unreacted starting material will instantly form a methyl sulfonate, giving a false impurity spot. Instead, quench a 10 µL aliquot in 100 µL of diethylamine, then spot. The reaction is complete when the starting material is fully consumed.
Workup & Phase Separation: Concentrate the reaction mixture under reduced pressure to remove the majority of the THF. Dilute the resulting aqueous slurry with water (20 mL) and extract with EtOAc (3 × 30 mL).
Chemoselective Purification: Wash the combined organic layers with brine (20 mL). Crucial Step: The aqueous layer will naturally be basic due to residual ammonia. This is a self-validating purification step; any hydrolyzed byproduct (4-bromo-2-cyanobenzenesulfonic acid) will remain entirely in the basic aqueous layer as a water-soluble salt, while the desired neutral sulfonamide partitions into the EtOAc.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an off-white solid.
Final Polish: Recrystallize the crude solid from a mixture of EtOAc and Hexanes (or hot water/ethanol) to afford pure 4-bromo-2-cyanobenzenesulfonamide.
Troubleshooting & Self-Validation
Issue: Low Yield / High Aqueous Mass Recovery
Cause: Hydrolysis of the sulfonyl chloride to the sulfonic acid.
Solution: Ensure the aqueous ammonia is fresh and highly concentrated (≥28%). Degraded ammonia solutions have a higher water-to-ammonia ratio, which shifts the kinetic competition toward hydrolysis 2.
Issue: Formation of Bis-sulfonylimide Dimer
Cause: The newly formed primary sulfonamide acts as a nucleophile and attacks unreacted sulfonyl chloride.
Solution: This occurs if the ammonia is not in sufficient excess or if the mixing is poor. Ensure vigorous stirring and a strict minimum of 5–10 molar equivalents of NH₃.
References
WO2002041889A2 - Indolsulfonyl compounds useful in the treatment of cns disorders - Google P
Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis - Benchchem.
Recent Advances in Design, Synthesis, and Biological Activity Studies of 1,3-Selenazoles - MDPI.
Application Note: Optimized Suzuki-Miyaura Cross-Coupling for 4-Bromo-2-cyanobenzenesulfonamide
Executive Summary & Chemical Context The synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development. However, highly functionalized substrates such as 4-Bromo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
The synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development. However, highly functionalized substrates such as 4-Bromo-2-cyanobenzenesulfonamide present unique chemoselective and mechanistic challenges. This application note provides a comprehensively optimized, self-validating protocol for the cross-coupling of this electron-deficient aryl bromide with various arylboronic acids.
From an electronic standpoint, the presence of both a cyano (-CN) and a sulfonamide (-SO2NH2) group renders the aromatic ring highly electron-poor. While electron-poor electrophiles undergo the initial oxidative addition step to Palladium(0) significantly faster than their electron-rich counterparts[1], the functional groups introduce competing side reactions:
Sulfonamide Acidity : The primary sulfonamide protons are acidic (pKa ~10). Under standard basic coupling conditions, the sulfonamide is rapidly deprotonated. This not only consumes stoichiometric amounts of base—potentially stalling the catalytic cycle—but also creates a highly polar anion that complicates aqueous workup[2].
Nitrile Sensitivity : The cyano group is highly susceptible to hydration, forming primary amides under harsh aqueous basic conditions (e.g., NaOH or KOH at elevated temperatures).
Catalyst Coordination : Deprotonated sulfonamides can act as weak ligands, coordinating to the palladium center and poisoning the catalyst.
To overcome these challenges, the protocol relies on precise base stoichiometry, a robust bidentate palladium catalyst, and a pH-controlled workup strategy.
Mechanistic Causality & Reaction Optimization
The Suzuki-Miyaura catalytic cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3].
Oxidative Addition : The electron-withdrawing -CN and -SO2NH2 groups accelerate the insertion of Pd(0) into the C-Br bond.
Transmetalation : This is the rate-limiting step for this substrate. The boronic acid must be activated by a base to form a reactive, electron-rich boronate complex[3]. Because the acidic sulfonamide immediately neutralizes the first equivalent of base, a minimum of 3.0 equivalents of base is strictly required to ensure sufficient basicity remains for boronic acid activation.
Reductive Elimination : To prevent catalyst poisoning by the sulfonamide anion and to drive the final bond formation, Pd(dppf)Cl₂ is utilized. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle, which sterically forces the two aryl groups together on the Pd(II) center, rapidly accelerating reductive elimination.
Table 1: Optimization of Reaction Conditions for 4-Bromo-2-cyanobenzenesulfonamide
Reaction Conditions: 4-Bromo-2-cyanobenzenesulfonamide (1.0 eq), Phenylboronic acid (1.2 eq), Catalyst (5 mol%), Solvent (0.2 M), 12 h.
Entry
Catalyst
Base (Eq)
Solvent
Temp (°C)
Yield (%)
Mechanistic Causality / Observation
1
Pd(PPh3)4
K2CO3 (1.5)
Dioxane/H2O
90
18%
Failure: Base completely consumed by -SO2NH2; transmetalation stalled.
2
Pd(PPh3)4
K2CO3 (3.0)
Dioxane/H2O
90
68%
Sub-optimal: Sufficient base, but monodentate PPh3 allows partial catalyst poisoning.
3
Pd(dppf)Cl2
K2CO3 (3.0)
Dioxane/H2O
90
94%
Optimal: Large bite angle facilitates reductive elimination; ideal base stoichiometry.
4
Pd(dppf)Cl2
KOH (3.0)
Dioxane/H2O
90
41%
Failure: Harsh hydroxide base caused significant hydration of the -CN group to an amide.
5
Pd(OAc)2 / SPhos
K3PO4 (3.0)
Toluene/H2O
90
85%
Viable: Good yield, but the biphasic solvent system requires vigorous, highly consistent stirring.
Experimental Workflows & Catalytic Cycle
Fig 1. Optimized experimental workflow for the Suzuki-Miyaura coupling of sulfonamide substrates.
Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for aryl bromides.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior Validation Checkpoint is successfully met. Similar protocols have been successfully utilized in the synthesis of complex pharmaceutical intermediates, including valdecoxib analogs[2] and salicylate synthase inhibitors[4].
Step 1: Reagent Assembly
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-cyanobenzenesulfonamide (1.0 mmol, 261 mg).
Add 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) to achieve a 4:1 v/v ratio.
Seal the flask with a rubber septum and sparge the heterogeneous mixture with Argon gas for 15 minutes using a submerged needle.
Validation Checkpoint 1: The solution should transition from a turbid suspension to a mostly clear, deep red/orange solution. No visible micro-bubbles of dissolved oxygen should form upon brief application of vacuum. Proper degassing is critical to prevent the oxidative homocoupling of the boronic acid[1].
Step 3: Thermal Coupling
Replace the sparging needle with an Argon balloon.
Transfer the flask to a pre-heated oil bath at 90 °C.
Stir vigorously (800 rpm) for 12 hours.
Validation Checkpoint 2: Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The chromatogram must show complete consumption of the starting material mass (
m/z 259/261) and the appearance of the desired biaryl product mass.
Step 4: pH-Adjusted Aqueous Workup (CRITICAL)
Causality: At the end of the reaction, the basicity of the aqueous layer (pH > 9) means the biaryl sulfonamide product exists primarily as a water-soluble potassium salt. Standard extraction at this stage will result in massive product loss to the aqueous waste.
Cool the reaction mixture to room temperature.
Add 10 mL of Saturated Aqueous Ammonium Chloride (
) dropwise while stirring.
Validation Checkpoint 3: Spot the aqueous layer onto broad-range pH paper. The pH must read between 6.0 and 7.0. This ensures the sulfonamide is fully protonated and neutral. If the pH is >7.0, add 1M HCl dropwise until pH 6.0 is achieved.
Step 5: Extraction & Purification
Transfer the neutralized mixture to a separatory funnel.
Extract with Ethyl Acetate (3 × 15 mL).
Wash the combined organic layers with Brine (20 mL), dry over anhydrous
, filter, and concentrate in vacuo.
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 3:1 to 1:1 depending on the boronic acid used).
References
Source: National Institutes of Health (PMC)
Source: AIR Unimi (Università degli Studi di Milano)
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-cyanobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction The 4-bromo-2-cyanobenzenesulfonamide scaffold is a key building block in modern medicinal chemistry, most notably in the synthesis of Poly(ADP...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-bromo-2-cyanobenzenesulfonamide scaffold is a key building block in modern medicinal chemistry, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that have shown significant promise in treating cancers with specific DNA repair defects.[1][2] The ability to selectively and efficiently functionalize the C4-position of this molecule through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is crucial for the generation of diverse compound libraries for drug discovery.
Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in synthetic organic chemistry for the construction of these bonds.[3] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, offer a mild and functional group tolerant method for the union of sp²-hybridized carbon centers with a variety of coupling partners.[4] This guide provides detailed application notes and protocols for the three major classes of palladium-catalyzed cross-coupling reactions as they apply to 4-bromo-2-cyanobenzenesulfonamide: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
The Foundation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is key to troubleshooting and optimizing these reactions.
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-cyanobenzenesulfonamide to form a Pd(II) intermediate.
Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5] This reaction is ideal for creating biaryl structures, which are common motifs in pharmaceuticals.
Causality Behind Experimental Choices
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. For an electron-deficient aryl bromide like 4-bromo-2-cyanobenzenesulfonamide, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed. These ligands facilitate the oxidative addition step and promote the reductive elimination, leading to higher catalyst turnover.[6]
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield.[7]
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
Detailed Protocol: Suzuki-Miyaura Coupling
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
4-Bromo-2-cyanobenzenesulfonamide
Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)
Phosphine ligand (e.g., SPhos, XPhos) (1.2-1.5 equivalents relative to Pd)
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry reaction vessel, add 4-bromo-2-cyanobenzenesulfonamide, the boronic acid, and the base.
Evacuate and backfill the vessel with an inert gas three times.
Add the solvent system (e.g., a 4:1 mixture of dioxane to water).
Degas the mixture by sparging with an inert gas for 10-15 minutes.
In a separate vial, prepare the catalyst by mixing the palladium source and the ligand in a small amount of the reaction solvent under an inert atmosphere.
Add the catalyst solution to the reaction mixture.
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Representative Suzuki-Miyaura Coupling Conditions
Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp (°C)
Yield (%)
Phenylboronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₂CO₃ (2)
Dioxane/H₂O (4:1)
100
85-95
4-Methoxyphenylboronic acid
Pd₂(dba)₃ (1.5)
XPhos (3)
Cs₂CO₃ (2.5)
Toluene/H₂O (5:1)
90
80-90
3-Pyridinylboronic acid
PdCl₂(dppf) (3)
-
K₃PO₄ (3)
DMF/H₂O (4:1)
110
75-85
Note: The data presented are illustrative of typical results for electron-deficient aryl bromides and may require optimization for 4-bromo-2-cyanobenzenesulfonamide.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9][10] This reaction is of paramount importance in drug discovery, as the arylamine motif is present in a vast number of bioactive molecules.
Causality Behind Experimental Choices
Catalyst and Ligand: Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are crucial for the successful amination of aryl bromides. Ligands such as BrettPhos and RuPhos have been specifically designed for this transformation and often provide excellent results.[11] The choice of ligand can also influence the scope of amine coupling partners.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOt-Bu) are commonly used bases.[10]
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
Detailed Protocol: Buchwald-Hartwig Amination
Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination.
Note: The data presented are illustrative of typical results for the amination of aryl bromides and may require optimization for 4-bromo-2-cyanobenzenesulfonamide.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[12] This reaction is particularly valuable for introducing a rigid alkyne linker, which can be a key structural element in various functional materials and complex drug molecules.[3]
Causality Behind Experimental Choices
Catalytic System: The classical Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) salt (typically CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper acetylide homocoupling.[13]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Solvent: Aprotic solvents like THF, DMF, or toluene are commonly used. For copper-free conditions, a polar aprotic solvent may be preferred.
Detailed Protocol: Sonogashira Coupling
Figure 4: Experimental workflow for a typical Sonogashira coupling reaction.
To a dry reaction vessel under an inert atmosphere, add 4-bromo-2-cyanobenzenesulfonamide, the palladium catalyst, and copper(I) iodide.
Add the anhydrous solvent, followed by the amine base and the terminal alkyne.
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Representative Sonogashira Coupling Conditions
Alkyne Partner
Catalyst (mol%)
Co-catalyst (mol%)
Base (equiv.)
Solvent
Temp (°C)
Yield (%)
Phenylacetylene
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N (2)
THF
RT
85-95
1-Hexyne
Pd(PPh₃)₄ (3)
CuI (5)
DIPEA (2.5)
DMF
50
80-90
(Trimethylsilyl)acetylene
Pd(OAc)₂ (2) / PPh₃ (4)
CuI (5)
Et₃N (3)
Toluene
60
75-85
Note: The data presented are illustrative of typical results for the Sonogashira coupling of aryl bromides and may require optimization for 4-bromo-2-cyanobenzenesulfonamide.
Conclusion
The palladium-catalyzed cross-coupling of 4-bromo-2-cyanobenzenesulfonamide is a powerful and versatile strategy for the synthesis of a wide array of derivatives for drug discovery and development. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions each offer unique advantages for the introduction of diverse functionalities at the C4-position. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize these critical transformations in their own laboratories. Careful consideration of the catalyst system, base, and solvent, as outlined herein, will be key to achieving high yields and purity in the synthesis of novel and potentially bioactive molecules.
References
Batey, R. A., et al. (2021). "Copper-Catalyzed N-Arylation of Sulfonamides." Angewandte Chemie International Edition, 60(44), 23638-23642. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). "A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 47(25), 4695-4698. [Link]
Buchwald, S. L., & Hartwig, J. F. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
Chartoire, A., et al. (2013). "Solvent-free arylamination catalysed by [Pd(NHC)] complexes." RSC Advances, 3, 3840-3843. [Link]
Dorel, R., & Echavarren, A. M. (2019). "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
Genet, J. P., et al. (1992). "Palladium-catalysed reactions in aqueous medium. A convenient and efficient copper-free Sonogashira-type coupling." Tetrahedron Letters, 33(48), 7449-7452. [Link]
Goss, R. J. M., et al. (2018). "Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides." ACS Chemical Biology, 13(10), 2825-2830. [Link]
Handa, S., et al. (2018). "Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions." Organic Letters, 20(2), 542-545. [Link]
Johannes, J. W., et al. (2016). "Discovery of a Potent and Selective PARP-1 Inhibitor." ACS Medicinal Chemistry Letters, 7(12), 1150-1155. [Link]
Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
Lord, C. J., & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science, 355(6330), 1152-1158. [Link]
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]
NobelPrize.org. (2010). "The Nobel Prize in Chemistry 2010." [Link]
Shaughnessy, K. H., & Booth, R. S. (2001). "Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents." Organic Letters, 3(17), 2757-2759. [Link]
Soheili, A., et al. (2003). "A Mild and General Copper-Free Sonogashira Coupling of Aryl Bromides." Organic Letters, 5(22), 4191-4194. [Link]
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 16(50), 4467-4470. [Link]
Tang, W., & Zhang, X. (2002). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. [Link]
Torrado, M., et al. (2007). "Synthesis of substituted tetralones as intermediates of CNS agents via palladium-catalyzed cross-coupling reactions." Tetrahedron Letters, 48(2), 247-250. [Link]
Urgaonkar, S., & Verkade, J. G. (2004). "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." The Journal of Organic Chemistry, 69(26), 9135-9142. [Link]
Wikipedia contributors. (2023). "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. [Link]
Wikipedia contributors. (2023). "Sonogashira coupling." Wikipedia, The Free Encyclopedia. [Link]
Wikipedia contributors. (2023). "Suzuki reaction." Wikipedia, The Free Encyclopedia. [Link]
Wolfe, J. P., et al. (1999). "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
Yin, L., & Liebscher, J. (2007). "Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 107(1), 133-173. [Link]
Application Note: Precision Hydrolysis of 4-Bromo-2-cyanobenzenesulfonamide
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes theoretical mechanistic insights with practical, high-yield experimental procedures.
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes theoretical mechanistic insights with practical, high-yield experimental procedures.
Pathways to 5-Bromosaccharin and 4-Bromo-2-sulfamoylbenzoic Acid
Executive Summary
The hydrolysis of 4-Bromo-2-cyanobenzenesulfonamide is a pivotal transformation in medicinal chemistry, serving as the gateway to two distinct functional scaffolds:
5-Bromosaccharin (5-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide): A privileged pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, proteolytic enzymes) and a bioisostere for carboxylic acids.
4-Bromo-2-sulfamoylbenzoic acid: A versatile open-chain building block for coupling reactions and peptidomimetic synthesis.
This guide provides a controlled bifurcation strategy. By modulating pH and temperature, researchers can selectively drive the reaction toward the cyclic imide (saccharin analog) or the open-chain acid.
Mechanistic Analysis & Reaction Pathways[1][2][3]
The transformation is governed by the competition between intramolecular cyclization and intermolecular hydrolysis .
The Substrate: 4-Bromo-2-cyanobenzenesulfonamide contains a nitrile group (
) ortho to a sulfonamide group (). The bromine atom at position 4 (para to the sulfonamide) exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the nitrile carbon.
The Cyclization Pathway (Basic Conditions): Under mild alkaline conditions, the nitrile is partially hydrolyzed to an imidate or amide intermediate. The deprotonated sulfonamide nitrogen (
), acting as an internal nucleophile, attacks the electrophilic carbon, rapidly closing the ring to form the thermodynamically stable saccharin scaffold.
The Ring-Opening Pathway (Harsh Conditions): Extended heating in strong acid or excess base forces the hydrolysis of the cyclic imide bond, yielding the thermodynamically stable dicarboxylic acid derivative (sulfamoylbenzoic acid).
Reaction Pathway Diagram
Figure 1: Bifurcation of the hydrolysis pathway. Target A is obtained via controlled basic cyclization, while Target B requires exhaustive hydrolysis.
Experimental Protocols
Protocol A: Selective Synthesis of 5-Bromosaccharin
Objective: High-yield cyclization while preventing ring opening.
Mechanism: Base-catalyzed hydration of nitrile followed by nucleophilic attack of the sulfonamide anion.
Solvent: Water (or 10% Ethanol/Water if solubility is poor)
Acid: 3.0 M Hydrochloric Acid (HCl) (for precipitation)
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-Bromo-2-cyanobenzenesulfonamide (10 mmol, ~2.61 g) in 2.0 M NaOH (12.5 mL, 25 mmol).
Note: The starting material will initially be insoluble but will dissolve as it deprotonates and warms.
Reaction: Heat the mixture to reflux (100°C) .
Observation: Evolution of ammonia gas (
) will occur. Ensure the fume hood is active.
Time: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1 with 1% AcOH) or HPLC. Reaction is typically complete in 2–4 hours .
Completion Check: The reaction is complete when the starting material spot (
) disappears and a more polar spot (, tailing due to acidity) appears.
Workup (Crystallization):
Cool the reaction mixture to room temperature (20–25°C).
Place the flask in an ice bath (0–5°C).
Slowly add 3.0 M HCl dropwise with vigorous stirring until the pH reaches 1–2 .
Critical Step: The sodium salt of 5-bromosaccharin is soluble in water; the protonated form is not. A white precipitate will form immediately upon acidification.
Isolation:
Filter the precipitate using a Büchner funnel.
Wash the filter cake with ice-cold water (2 x 10 mL) to remove excess salts.
Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 85–95%
Characterization:
Appearance: White crystalline solid.
1H NMR (DMSO-d6): Distinctive downfield shift of aromatic protons; broad singlet for imide NH (if not exchanged).
Protocol B: Synthesis of 4-Bromo-2-sulfamoylbenzoic Acid
Objective: Full hydrolysis of the nitrile to the carboxylic acid without cyclization (or opening the cycle).
Mechanism: Exhaustive hydrolysis breaking the C-N bonds.
Reagent: 6.0 M Hydrochloric Acid (HCl) (Excess) OR 20% NaOH followed by aggressive acidification.
Solvent: Water/Dioxane (1:1) to ensure solubility during extended reflux.
Step-by-Step Methodology
Preparation: Dissolve 4-Bromo-2-cyanobenzenesulfonamide (10 mmol) in a mixture of 6.0 M HCl (20 mL) and 1,4-Dioxane (20 mL).
Rationale: Acidic hydrolysis prevents the deprotonation of the sulfonamide, reducing its nucleophilicity and suppressing the cyclization pathway, favoring direct hydrolysis of the nitrile to the acid.
Reaction: Heat to vigorous reflux (105°C) for 12–24 hours .
Monitoring: This reaction is slower than the base-catalyzed cyclization.
Workup:
Concentrate the mixture under reduced pressure to remove dioxane.
The product may precipitate from the aqueous acid residue. If not, extract with Ethyl Acetate (3 x 30 mL).
Wash combined organics with brine, dry over
, and evaporate.
Purification: Recrystallize from water/ethanol.
Expected Yield: 60–75% (Lower due to competing decarboxylation or side reactions if overheated).
Analytical Data & Troubleshooting
Data Summary Table
Parameter
5-Bromosaccharin (Target A)
4-Bromo-2-sulfamoylbenzoic Acid (Target B)
Reaction pH
Basic (pH > 12)
Acidic (pH < 1)
Key Reagent
2M NaOH, Reflux
6M HCl, Reflux
Solubility (Water)
Soluble as Na-salt; Insoluble as free acid
Moderate; Soluble in hot water
IR Spectrum
Strong C=O stretch ~1740 cm⁻¹ (Cyclic)
Broad OH stretch; C=O ~1690 cm⁻¹ (Acid)
Mass Spec (ESI-)
[M-H]⁻ = 260/262 (Br isotope pattern)
[M-H]⁻ = 278/280 (Mass + 18 for H₂O)
Troubleshooting Guide
Problem: Incomplete Cyclization (Protocol A).
Cause: Insufficient base or temperature.
Solution: Ensure at least 2.5 equivalents of NaOH are used. The sulfonamide proton must be removed to trigger cyclization.
Problem: Product is colored (Yellow/Brown).
Cause: Oxidation of the sulfonamide aniline impurities (if starting material was impure) or trace bromination side reactions.
Solution: Treat the alkaline solution with activated charcoal before acidification.
Problem: "Gummy" precipitate.
Cause: Rapid acidification trapping impurities.
Solution: Acidify slowly with stirring. If gum forms, reheat to dissolve and cool slowly to recrystallize.
Safety & Handling
Ammonia Evolution: Both protocols release ammonia gas. Use a scrubber or vent to a fume hood.
Cyanide Risk: While the nitrile is hydrolyzed, trace cyanide ions are theoretically possible if C-C bond cleavage occurs (unlikely under these conditions, but possible). Treat waste streams with bleach (sodium hypochlorite) before disposal as a precaution.
Corrosives: Handling hot NaOH and HCl requires full PPE (gloves, goggles, lab coat).
References
Saccharin Synthesis Kinetics: Di Loreto, H. E., et al. "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin."[1] Chemosphere, vol. 49, no.[1] 3, 2002, pp. 353-361.[1] Link
Nitrile Hydrolysis Mechanisms: Moorthy, J. N., & Singhal, N. "Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration."[2] The Journal of Organic Chemistry, vol. 70, no.[2][3] 5, 2005, pp. 1926–1929.[2] Link
Saccharin Derivatives in Catalysis: Xu, Z., et al. "Artificial sugar saccharin and its derivatives: role as a catalyst." RSC Advances, 2013. Link
General Organic Synthesis: "Hydrolysis of Nitriles." Organic Chemistry Portal. Link
Application Note: Optimized Recrystallization Strategies for 4-Bromo-2-cyanobenzenesulfonamide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4) Physicochemical Profiling and Solubility Paradox The purification...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound: 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4)
Physicochemical Profiling and Solubility Paradox
The purification of 4-Bromo-2-cyanobenzenesulfonamide presents a unique thermodynamic challenge due to its highly heterogeneous molecular architecture. The molecule contains four distinct functional domains that dictate its solubility profile:
Sulfonamide Group (-SO₂NH₂): A highly polar moiety capable of strong intermolecular hydrogen bonding (both donor and acceptor), leading to high crystal lattice energy[1].
Cyano Group (-CN): A polar, aprotic group that acts as a hydrogen bond acceptor.
Bromo Group (-Br): A heavy, lipophilic, and highly polarizable halogen.
Benzene Ring: A non-polar, hydrophobic core.
The Causality of Solvent Selection:
Because of this mixed polarity, single-solvent systems frequently fail. Purely non-polar solvents (e.g., toluene, hexane) cannot disrupt the strong hydrogen-bonded sulfonamide network, resulting in near-zero solubility even at boiling temperatures. Conversely, highly polar solvents (e.g., pure methanol or water) can lead to excessive solubility at low temperatures or induce "oiling out" (liquid-liquid phase separation) because the hydrophobic bromo-aromatic ring resists uniform solvation in highly aqueous media[2].
To achieve high-purity crystalline recovery, researchers must utilize either an intermediate-polarity single solvent (like 95% Ethanol)[3] or a binary solvent/anti-solvent system (like Ethyl Acetate/Hexane)[4].
Quantitative Solvent System Selection
The following table summarizes the field-proven solvent systems for sulfonamide derivatives containing halogenated and cyano-aromatic rings.
Solvent System
Polarity Index (Avg)
Mechanism of Action
Yield/Purity Expectation
Primary Application
Ethyl Acetate / Hexane
~2.5 - 4.4
EtOAc solvates both polar and non-polar domains. Hexane acts as a miscible anti-solvent to selectively precipitate the product while leaving lipophilic impurities in solution.
Yield: 85-92%Purity: >99%
Ideal for purifying synthetic intermediates post-column chromatography.
95% Ethanol (EtOH/H₂O)
~5.2
The 5% water content solvates the sulfonamide and cyano groups, while the ethanol solvates the bromo-benzene ring. Relies on a strict temperature gradient.
Yield: 75-85%Purity: >98%
Best for bulk scale-up and final Active Pharmaceutical Ingredient (API) polishing.
Isopropanol (IPA) / Water
~4.0 - 5.0
Similar to EtOH, but the bulkier isopropyl group offers better solubility control for highly lipophilic brominated analogs.
Yield: 70-80%Purity: >97%
Used when EtOH yields polymorph mixtures or fine, unfilterable powders.
This protocol is a self-validating system; the visual cue of the "cloud point" acts as an internal check to ensure the exact thermodynamic saturation point has been reached[1].
Materials:
Crude 4-Bromo-2-cyanobenzenesulfonamide
Ethyl Acetate (EtOAc), ACS Reagent Grade
Hexanes, ACS Reagent Grade
Activated Charcoal (optional, for decolorization)
Step-by-Step Methodology:
Primary Dissolution: Place the crude sulfonamide in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of EtOAc (approx. 3-5 mL per gram of crude).
Heating: Heat the suspension to a gentle reflux (approx. 75°C) until the solid completely dissolves. If the solution remains cloudy due to insoluble impurities, perform a rapid hot filtration through a pre-warmed fluted filter paper[2].
Anti-Solvent Titration: While maintaining the solution near reflux, begin adding hot hexane dropwise. Continue the addition until the solution reaches the cloud point —a persistent, faint turbidity that does not disappear upon swirling[1].
Saturation Reversal: Add exactly 1-3 drops of hot EtOAc until the solution just turns clear again. This guarantees the solution is perfectly saturated at the boiling point.
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Causality note: Rapid cooling ("crashing out") traps impurities within the crystal lattice; slow cooling ensures thermodynamic selection of the purest polymorph[2].
Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2-3 mL of ice-cold hexane to displace residual mother liquor[4].
Drying: Dry the crystals under high vacuum at 40°C for 12 hours to remove residual EtOAc.
For bulk purification, the intermediate polarity of 95% ethanol provides a highly polar environment (water) for the sulfonamide group and a less polar environment (ethanol) for the bromo-benzene ring[3].
Suspension: Suspend the crude material in 95% Ethanol (approx. 5 mL/g). Add Teflon boiling stones to prevent bumping[5].
Dissolution: Heat to boiling (approx. 78°C). Add additional 95% EtOH in 1 mL increments until complete dissolution is achieved[2].
Cooling: Insulate the flask with a cotton towel to artificially slow the cooling rate. Allow to sit undisturbed until room temperature is reached[2].
Harvesting: Chill in an ice bath, filter, and wash with ice-cold 95% ethanol.
Logical Workflow & Troubleshooting Diagram
The following Graphviz diagram outlines the critical decision matrix for the Solvent/Anti-Solvent recrystallization process, specifically addressing common failure modes for highly functionalized sulfonamides.
Workflow for EtOAc/Hexane recrystallization of 4-Bromo-2-cyanobenzenesulfonamide.
Critical Troubleshooting Insights
Addressing "Oiling Out": If the compound separates as a viscous oil rather than forming crystals, the melting point of the crude mixture is lower than the temperature at which it becomes insoluble in the solvent system. Solution: Reheat the mixture until the oil redissolves, add a slightly higher ratio of the "good" solvent (EtOAc or Ethanol), and cool the solution much more slowly[2]. Alternatively, introduce a seed crystal of pure 4-Bromo-2-cyanobenzenesulfonamide just above the cloud point temperature[1].
Premature Crystallization: If crystals form in the funnel during hot filtration, the glassware was too cold, or the solvent evaporated too quickly. Solution: Always pre-heat the Büchner/Hirsch funnel with boiling solvent prior to filtration[2].
Polymorphism Control: Sulfonamides are notorious for crystallizing into different polymorphic forms depending on the cooling rate and solvent choice[1]. To ensure batch-to-batch consistency for API development, strictly standardize the agitation rate and the exact volumetric ratio of EtOAc to Hexane.
References
Chemistry LibreTexts. "4.4: Experiment 3 Notes - Purification of Sulfanilamide by Crystallization." LibreTexts. Available at:[Link]
Application Note: 4-Bromo-2-cyanobenzenesulfonamide as a Versatile Trifunctional Scaffold in Drug Discovery
Executive Summary & Strategic Utility In modern medicinal chemistry, the rapid generation of structural diversity from a single building block is a cornerstone of rational drug design. 4-Bromo-2-cyanobenzenesulfonamide (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
In modern medicinal chemistry, the rapid generation of structural diversity from a single building block is a cornerstone of rational drug design. 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4) [1] represents a highly functionalized, trifunctional scaffold that perfectly aligns with this paradigm.
This molecule features three orthogonal reactive sites, each serving a distinct strategic purpose:
Primary Sulfonamide (-SO₂NH₂): The classical, clinically validated zinc-binding pharmacophore essential for Carbonic Anhydrase (CA) inhibition. It is particularly critical for targeting the tumor-associated hCA IX and hCA XII isoforms in oncology[2][3].
Aryl Bromide (C4): A highly competent electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4][5], allowing for the extension of the molecule into the hydrophobic binding pockets of target enzymes.
Nitrile (C2): A versatile synthetic precursor that can be hydrolyzed to an amide, reduced to an amine, or converted into a 1H-tetrazole—a widely used lipophilic bioisostere for carboxylic acids[6][7].
By leveraging these orthogonal handles, researchers can execute divergent synthetic pathways to construct complex, multi-targeted pharmacophores from a single starting material.
Physicochemical & Structural Profile
To ensure predictable behavior in both synthetic workflows and biological assays, the physicochemical parameters of the scaffold are summarized below.
Table 1: Physicochemical Properties of 4-Bromo-2-cyanobenzenesulfonamide
Property
Value
Chemical Name
4-Bromo-2-cyanobenzenesulfonamide
CAS Registry Number
1261790-92-4
Molecular Formula
C₇H₅BrN₂O₂S
Molecular Weight
261.10 g/mol
SMILES String
O=S(C1=CC(C#N)=CC(Br)=C1)(N)=O
Electrophilic Hotspots
C4 (Oxidative Addition), C2 (Nucleophilic Attack)
Hydrogen Bonding
1 Donor (-NH₂), 3 Acceptors (O, O, N)
Mechanistic Causality in Reaction Design
As an Application Scientist, it is critical to understand why specific reagents and conditions are selected for this scaffold. The electronic interplay between the three functional groups dictates the reaction parameters.
C4-Arylation: Electronic Activation of the C-Br Bond
Aryl bromides are generally less reactive than aryl iodides in palladium-catalyzed cross-couplings. However, in 4-Bromo-2-cyanobenzenesulfonamide, the strongly electron-withdrawing cyano (-CN) and sulfonamide (-SO₂NH₂) groups significantly lower the LUMO energy of the aromatic ring. This electronic deficiency activates the C4-Br bond, making it highly susceptible to rapid oxidative addition by Pd(0) species[5].
Table 2: Catalyst Selection Matrix for C4-Arylation
Catalyst System
Base
Solvent
Temp
Conversion
Causality / Rationale
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90 °C
65%
Prone to protodeboronation; slow reductive elimination.
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
80 °C
>95%
Optimal: Bidentate ligand enforces cis-geometry, accelerating C-C bond formation.
Pd₂(dba)₃ / XPhos
K₃PO₄
n-Butanol
100 °C
85%
Excellent for sterically hindered boronic acids, but overkill for standard arylation.
C2-Tetrazole Formation: Lewis Acid Activation
Converting the C2-nitrile into a 1H-tetrazole via a[3+2] cycloaddition with sodium azide (NaN₃) typically requires harsh, dangerous conditions (e.g., neat hydrazoic acid). By employing the Demko-Sharpless protocol [6][8], we introduce Zinc Bromide (ZnBr₂) as a Lewis acid. The Zn(II) center coordinates directly to the nitrile nitrogen, drastically increasing the electrophilicity of the nitrile carbon. This causality allows the cycloaddition to proceed safely and efficiently in DMF.
Objective: Synthesize 4-aryl-2-cyanobenzenesulfonamide derivatives to probe the hydrophobic binding pockets of Carbonic Anhydrase[3].
Step-by-Step Methodology:
Reagent Charging & Degassing: Charge a Schlenk flask with 4-Bromo-2-cyanobenzenesulfonamide (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles.
Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) active species and to suppress oxidative homocoupling of the boronic acid.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon.
Reaction Execution: Heat the mixture to 80 °C for 4–6 hours with vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc, and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).
Self-Validation (QC): Analyze the product via LC-MS. A successful reaction is validated by the complete disappearance of the characteristic isotopic doublet (M, M+2 of equal intensity) inherent to the bromine atom.
Objective: Convert the C2-nitrile into a 1H-tetrazole to create a dual-pharmacophore lead compound[6].
Step-by-Step Methodology:
Lewis Acid Activation: Dissolve the nitrile intermediate (1.0 eq) and ZnBr₂ (1.0 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to allow the Zn(II)-nitrile complex to form.
Cycloaddition: Carefully add NaN₃ (1.5 eq). Heat the reaction mixture to 120 °C for 12–16 hours behind a blast shield.
Quenching & Precipitation: Cool the mixture to room temperature. Carefully add 1M HCl dropwise to adjust the pH to 2–3. The acidic environment breaks the zinc-tetrazole complex and precipitates the free 1H-tetrazole product.
Safety Causality: Perform this step in a well-ventilated fume hood. Acidic conditions can generate trace amounts of toxic and explosive hydrazoic acid (HN₃).
Waste Remediation: Treat all aqueous azide waste with an excess of sodium nitrite (NaNO₂) in an acidic medium to safely destroy unreacted azide before disposal.
Self-Validation (QC): Confirm the transformation via IR spectroscopy. The reaction is complete when the sharp, distinct -C≡N stretching band at ~2230 cm⁻¹ is completely absent.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways branching from the core scaffold, demonstrating how orthogonal functionalization leads to distinct therapeutic precursors.
Divergent synthetic pathways utilizing 4-Bromo-2-cyanobenzenesulfonamide as a central hub.
Supuran, C. T., et al. Synthesis of benzamide derivatives with thiourea-substituted benzenesulfonamides as carbonic anhydrase inhibitors. ResearchGate. 2
Vats, L., Siwach, K., Angeli, A., Bhardwaj, J. K., Supuran, C. T., & Sharma, P. K. Tail approach synthesis of triazolylthiazolotriazole bearing benzenesulfonamides as carbonic anhydrase inhibitors capable of inducing apoptosis. PubMed. 3
ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. ResearchGate. 4
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. 5
Wang, S., Tang, Y. Z., Huang, X. F., & Xiong, R. G. Syntheses, crystal structures, and luminescent properties of three novel zinc coordination polymers with tetrazolyl ligands. PubMed. 6
Technical Application Note: Precision Synthesis of Sulfonamides from 4-Bromo-2-Cyanobenzene Scaffolds
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sulfonamides derived from the 4-bromo-2-cyanobenzene scaffold. This specific pharmacophore is highly privileged in dru...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of sulfonamides derived from the 4-bromo-2-cyanobenzene scaffold. This specific pharmacophore is highly privileged in drug discovery, serving as a core structural motif in next-generation Androgen Receptor (AR) antagonists (e.g., Enzalutamide analogs) and various antiviral agents.
Executive Summary & Strategic Importance
The 4-bromo-2-cyanobenzene scaffold presents a unique synthetic challenge and opportunity. The presence of two electron-withdrawing groups (EWGs)—the nitrile (-CN) at the ortho position and the bromine (-Br) at the para position relative to the sulfonyl attachment site—creates a highly electron-deficient aromatic ring.
Chemoselectivity: The primary challenge is installing the sulfonamide bond without hydrolyzing the sensitive nitrile group or displacing the bromine atom via nucleophilic aromatic substitution (
).
Reactivity: The electron-poor nature of the ring renders the corresponding sulfonyl chloride (4-bromo-2-cyanobenzenesulfonyl chloride ) exceptionally electrophilic, accelerating the rate of aminolysis but also increasing susceptibility to hydrolysis.
This guide details the mechanistic underpinnings and provides a robust, field-proven protocol for the formation of sulfonamides from this specific derivative.
Mechanistic Insight: The "Sulfonyl Vector"
The formation of the sulfonamide bond proceeds via a Nucleophilic Substitution at Sulfur , typically described by an addition-elimination pathway or a concerted
-like mechanism involving a trigonal bipyramidal transition state.[1]
Electronic Influence of the Scaffold
The reactivity of 4-bromo-2-cyanobenzenesulfonyl chloride is governed by the inductive and mesomeric effects of the substituents:
Ortho-Cyano Effect (-I, -M): The nitrile group at the ortho position is a strong electron-withdrawing group. It significantly pulls electron density away from the sulfonyl sulfur, making it highly positive (
) and susceptible to nucleophilic attack by amines. However, it also introduces steric bulk that can hinder the approach of bulky amines.
Para-Bromo Effect (-I, +M): While bromine is weakly deactivating, its inductive withdrawal further destabilizes the sulfonyl chloride, increasing reactivity compared to a simple benzenesulfonyl chloride.
Reaction Pathway
The reaction with a primary or secondary amine (
) typically requires a base (Pyridine or TEA) to neutralize the HCl byproduct and catalyze the reaction.
Activation: Pyridine attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate .
Nucleophilic Attack: The amine attacks the sulfur atom of the intermediate.
Elimination: The pyridine/chloride leaving group is expelled, reforming the S=O double bond and generating the sulfonamide.
Visualization: Reaction Mechanism
The following diagram illustrates the concerted
-like mechanism and the role of the base.
Caption: Mechanistic pathway of aminolysis. The electron-deficient ring accelerates the formation of the transition state.
Experimental Protocols
Protocol A: Synthesis of the Sulfonyl Chloride (Activation)
Note: If starting from the parent aniline (4-amino-3-bromobenzonitrile) or purchasing the sulfonyl chloride directly, proceed to Protocol B. Direct chlorosulfonation of 4-bromo-2-cyanobenzene is often low-yielding due to ring deactivation; the Sandmeyer route is preferred.
Objective: Convert 4-amino-3-bromobenzonitrile to 4-bromo-2-cyanobenzenesulfonyl chloride.
Diazotization:
Dissolve 4-amino-3-bromobenzonitrile (1.0 eq) in conc. HCl/AcOH at
.
Add
(1.1 eq) dropwise to form the diazonium salt.
Sulfonylation (Meerwein Reaction):
Prepare a saturated solution of
in glacial acetic acid with (catalytic).
Add the diazonium mixture to the
solution at and allow to warm to RT.
Observation: Evolution of
gas indicates reaction progress.
Workup:
Pour into ice water. The sulfonyl chloride will precipitate as a solid. Filter and dry under vacuum. Store at
Optimizing Suzuki coupling yields with electron-deficient aryl bromides
Welcome to the Cross-Coupling Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who hit a wall when scaling or optimizing Suzuki-Miyaura coupl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Cross-Coupling Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who hit a wall when scaling or optimizing Suzuki-Miyaura couplings.
While the Suzuki coupling is universally celebrated for its reliability, electron-deficient aryl bromides (e.g., those bearing -CF₃, -NO₂, -CN, or -CHO groups) introduce severe kinetic imbalances into the catalytic cycle. This guide bypasses generic advice to provide you with the mechanistic causality behind reaction failures and self-validating protocols to get your synthesis back on track.
Part 1: Diagnostic Workflow
Before changing any variables, you must let the crude reaction mixture dictate your optimization strategy. Use the diagnostic logic below to interpret your LC-MS or GC-MS data.
Diagnostic workflow for troubleshooting Suzuki coupling side reactions.
Part 2: Deep-Dive Troubleshooting FAQs
Q: Why do electron-deficient aryl bromides yield complex mixtures instead of the desired cross-coupled product?A: It comes down to a kinetic mismatch. Electron-deficient aryl bromides undergo highly rapid oxidative addition to the Pd(0) center. While this sounds advantageous, it becomes a liability if the subsequent transmetalation step is slow (e.g., due to a sterically hindered or electronically mismatched boronic acid). This imbalance causes the catalyst to accumulate in the Pd(II)-aryl resting state. Extended lifetimes of this Pd(II) intermediate make the system highly susceptible to catalyst deactivation (aggregation into palladium black) or undesired side reactions[1]. To resolve this, you must accelerate transmetalation by using highly active, bulky, electron-rich phosphine ligands (like XPhos or CataCXium® A) that force the Pd center to rapidly cycle[1].
Q: My LC-MS shows complete consumption of the aryl bromide, but my yield is low and I see symmetrical biaryl byproducts. What is happening?A: You are observing homocoupling of the boronic acid. This occurs when two molecules of the boronic acid couple together, generating a symmetrical biaryl byproduct (e.g., 5,5'-diformyl-3,3'-bipyridine)[2]. Mechanistically, this is almost always driven by the presence of trace oxygen, which facilitates the oxidative coupling of boronic acids via a Pd-catalyzed pathway[3]. Furthermore, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced to Pd(0) in situ. This reduction often consumes the boronic acid as a sacrificial reductant, initiating the homocoupling cascade[3].
Solution: Switch to a pre-reduced Pd(0) source (or a G3/G4 palladacycle) and employ rigorous Schlenk techniques to eliminate dissolved oxygen[3].
Q: The boronic acid is disappearing, but no homocoupled or cross-coupled product is forming. Where is my mass going?A: Your boronic acid is undergoing protodeboronation , a degradation pathway where the C–B bond is cleaved by water and base to yield the protoarene (Ar–H)[4]. Electron-deficient boronic acids are particularly prone to this in the presence of strong bases and aqueous solvents[5]. Interestingly, recent kinetic modeling has demonstrated that the very same bulky phosphine ligands used to promote cross-coupling can actually accelerate Pd-catalyzed protodeboronation if the transmetalation step is stalled[4].
Solution: Adopt a "slow-release" strategy (e.g., using MIDA boronates) or switch to a milder, anhydrous base system[6].
Part 3: Quantitative Base Optimization Data
The choice of base is critical for quaternizing the boron center to enable transmetalation without triggering protodeboronation. The following table summarizes the relative efficacy of various bases in the Suzuki coupling of challenging aryl halides using preformed Pd(II) catalysts[7].
Base
Equivalents
Solvent System
Relative Conversion (%)
Mechanistic Rationale
Et₃N
2.0
Dioxane / H₂O
0%
Organic bases often fail to sufficiently quaternize the boron center for transmetalation.
K(OAc)
2.0
Dioxane / H₂O
45%
Weak base; insufficient for driving challenging electron-deficient substrates.
K₃PO₄
2.0
Dioxane / H₂O
65%
Moderate base; excellent balance for minimizing protodeboronation of sensitive boronic acids.
Cs₂CO₃
2.0
Dioxane / H₂O
71%
High solubility; the "cesium effect" heavily accelerates transmetalation.
Na₂CO₃
2.0
Dioxane / H₂O
82%
Standard inorganic base; optimal for robust, stable boronic acids.
None
0.0
Dioxane / H₂O
2%
Base is strictly required to form the reactive boronate species.
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, you must run a self-validating system . This protocol includes an internal standard for exact mass balance tracking and a negative control to isolate catalyst failure from substrate instability.
Objective: Optimized Suzuki coupling of an electron-deficient aryl bromide with an arylboronic acid.
Step 1: Reagent Preparation & Internal Standard Addition
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the electron-deficient aryl bromide (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv, 0.6 mmol), and finely powdered, anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol)[2].
Validation Step: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard, allowing you to track precise NMR yields and verify if low conversion is due to incomplete reaction or product decomposition.
Step 2: Catalyst Loading
Add a preformed palladium catalyst featuring a bulky, electron-rich ligand, such as CataCXium® A Pd G3 (2 mol%)[1].
Causality: Preformed G3/G4 palladacycles ensure a known, active concentration of Pd(0) is generated rapidly upon mild base activation, preventing the boronic acid from being consumed as a reductant[3].
Step 3: Rigorous Degassing (Freeze-Pump-Thaw)
Add 5.0 mL of a 4:1 Dioxane/H₂O solvent mixture.
Submerge the tube in liquid nitrogen until the solvent is completely frozen.
Evacuate the headspace under high vacuum for 5 minutes. Isolate the vacuum and let the mixture thaw completely in a room-temperature water bath.
Repeat this Freeze-Pump-Thaw cycle three times. Backfill the vessel with ultra-pure Argon[2].
Causality: This is the only guaranteed method to completely remove dissolved O₂, effectively shutting down the oxidative homocoupling pathway[3].
Step 4: Reaction Execution & Negative Control
Heat the reaction block to 80 °C and stir vigorously (800 rpm) for 12 hours.
Validation Step (Negative Control): Run an identical parallel vial omitting the palladium catalyst. If the aryl bromide degrades in this control vial, your issue is substrate stability under basic conditions (e.g., nucleophilic aromatic substitution), not a failure of the catalytic cycle.
Step 5: Workup and Analysis
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.
Concentrate under reduced pressure and acquire a crude ¹H NMR spectrum. Compare the integration of the product peaks to the 1,3,5-trimethoxybenzene internal standard to calculate the absolute yield.
References
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. [3]
Technical Support Center: Stability and Handling of 4-Bromo-2-cyanobenzenesulfonamide
Welcome to the Technical Support Center for 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4). This bifunctional building block is highly valued in drug discovery, frequently utilized in the synthesis of LSD1 inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4). This bifunctional building block is highly valued in drug discovery, frequently utilized in the synthesis of LSD1 inhibitors[1] and GCN2 kinase inhibitors[2]. However, the ortho-relationship between the primary sulfonamide and the electrophilic cyano group introduces significant stability challenges under basic conditions.
This guide provides deep-dive mechanistic troubleshooting, empirical compatibility data, and self-validating protocols to ensure the integrity of your synthetic workflows.
Mechanistic Causality: Why Does Degradation Occur?
The instability of 4-bromo-2-cyanobenzenesulfonamide under basic conditions is not due to simple intermolecular hydrolysis, but rather a highly favored intramolecular cyclization .
When exposed to a base, the primary sulfonamide (
) is deprotonated. The resulting nitrogen anion is perfectly positioned to undergo a rapid nucleophilic attack on the adjacent electrophilic carbon of the cyano group. This ring-chain tautomerism and subsequent irreversible isomerization yields a 3-imino-1,2-benzisothiazoline-1,1-dioxide intermediate[3]. Upon exposure to aqueous workup or ambient moisture, this intermediate rapidly hydrolyzes into a 5-bromo-saccharin derivative, completely destroying your intended functional groups.
Fig 1: Base-catalyzed intramolecular cyclization and hydrolysis pathway of the compound.
Base Compatibility Matrix
To prevent unwanted cyclization, the choice of base, solvent, and temperature is critical. Use the following quantitative compatibility matrix to design your reaction conditions.
Base / Reagent
Solvent
Temp
Cyclization Risk
Mechanistic Result & Recommendation
NaOH / KOH (aq)
Water / MeOH
25°C
Critical
Complete conversion to saccharin derivative. Avoid completely.
/
DMF / Dioxane
80°C
High
Typical Suzuki conditions will cause >80% degradation. Protect sulfonamide first.
NaH (60% dispersion)
Anhydrous THF
0°C
Moderate
Safe only if kinetically trapped (electrophile added before base).
DIPEA /
DCM / THF
25°C
Low
Insufficient to fully deprotonate the sulfonamide. Safe for neutralizations.
KF /
Toluene / Water
60°C
Low-Moderate
Mild enough for some cross-couplings if reaction times are kept short.
Troubleshooting FAQs
Q: My Suzuki-Miyaura coupling with 4-bromo-2-cyanobenzenesulfonamide yielded a product with a mass of [M+18] relative to the expected product, and the nitrile peak is missing in the IR spectrum. What happened?A: The
or used in your Suzuki coupling deprotonated the sulfonamide, triggering the intramolecular cyclization described in Fig 1[3]. The [M+18] mass corresponds to the incorporation of water during the hydrolysis of the imine to the saccharin core.
Solution: You must mask the sulfonamide prior to the coupling. A bis-Boc or PMB (p-methoxybenzyl) protection removes the acidic protons, preventing the formation of the nucleophilic nitrogen anion.
Q: I need to selectively N-alkylate the sulfonamide. How do I achieve this without triggering the cyclization?A: You must rely on kinetic trapping. If you add base to the starting material and wait, it will cyclize. Instead, pre-mix the 4-bromo-2-cyanobenzenesulfonamide with your electrophile (e.g., alkyl iodide), cool to 0°C, and then add a strong, non-nucleophilic base (like NaH). The intermolecular alkylation of the highly reactive electrophile will outcompete the intramolecular cyclization. See the validated protocol in Section 4.
Q: Is the cyano group susceptible to direct intermolecular base hydrolysis before cyclization?A: No. The intramolecular attack of the adjacent sulfonamide nitrogen is entropically and kinetically favored (a 5-exo-dig-like cyclization) over an intermolecular attack by
or . The proximity effect ensures cyclization is always the primary degradation pathway[3].
To successfully functionalize the sulfonamide while preserving the cyano group, follow this kinetically-controlled workflow. This protocol is designed as a self-validating system: by adding the electrophile before the base, you ensure that the transient anion is immediately quenched, physically preventing degradation.
Step-by-Step Methodology
System Preparation: Flame-dry a 25 mL round-bottom flask. Purge with Argon for 5 minutes to ensure a strictly anhydrous environment. Moisture accelerates premature hydrolysis.
Dissolution: Dissolve 4-bromo-2-cyanobenzenesulfonamide (1.0 eq, 0.5 mmol) in 5.0 mL of anhydrous THF.
Electrophile Pre-loading (Critical Step): Add the alkylating agent (e.g., Methyl Iodide, 1.2 eq, 0.6 mmol) directly to the stirring solution.
Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.
Deprotonation & Trapping: Add Sodium Hydride (NaH, 60% in mineral oil, 1.05 eq, 0.525 mmol) portion-wise over 2 minutes. Causality note: As each molecule of sulfonamide is deprotonated, it immediately reacts with the abundant, pre-mixed electrophile rather than attacking the cyano group.
Quenching: After 30 minutes at 0°C, quench the reaction by slowly adding 2 mL of saturated aqueous
.
Validation Checkpoint:
TLC: Check the organic layer. The highly polar primary sulfonamide spot should disappear, replaced by a less polar N-alkylated spot.
IR Spectroscopy: Run a quick IR on the crude organic extract. The retention of a sharp, distinct
stretch at validates that the cyano group survived and cyclization was successfully bypassed.
Fig 2: Optimized workflow for N-alkylation preventing base-induced cyclization.
Technical Support Center: Navigating the Scale-Up of 4-Bromo-2-cyanobenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 4-Bromo-2-cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-Bromo-2-cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important chemical intermediate. We will delve into the nuances of each synthetic step, from starting material selection to final product purification, with a focus on addressing the challenges that may arise during scale-up.
I. Synthetic Strategy Overview
The most practical and scalable synthetic route to 4-Bromo-2-cyanobenzenesulfonamide involves a three-step sequence starting from the commercially available 2-aminobenzenesulfonamide. This pathway is outlined below:
Caption: Proposed two-step synthesis of 4-Bromo-2-cyanobenzenesulfonamide.
This strategy is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations. However, each step presents its own set of challenges, particularly when transitioning from bench-scale to larger-scale production.
II. Troubleshooting Guide: A Q&A Approach
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Step 1: Regioselective Bromination of 2-Aminobenzenesulfonamide
Question 1: My bromination reaction is producing a mixture of mono-, di-, and un-brominated products. How can I improve the selectivity for the desired 2-amino-5-bromobenzenesulfonamide?
Answer: This is a common challenge in the bromination of activated aromatic rings like 2-aminobenzenesulfonamide. The strong activating and ortho-, para-directing effect of the amino group can lead to over-bromination and isomeric impurities. Here are the key factors to consider for improving regioselectivity:
Choice of Brominating Agent: While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its milder nature and better selectivity in the bromination of activated rings.[1][2]
Solvent Effects: The solvent plays a crucial role in modulating the reactivity of the brominating agent.
Non-polar solvents (e.g., CCl₄, Dichloromethane): These solvents are generally preferred for radical brominations at the benzylic position but can also be used for electrophilic aromatic bromination. They can help to temper the reactivity of NBS.
Polar aprotic solvents (e.g., DMF, Acetonitrile): Using DMF as a solvent can enhance para-selectivity.[1] However, be aware that NBS in DMF can be unstable and should be used with caution.
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) will decrease the reaction rate and can significantly improve selectivity by minimizing over-bromination.
Slow Addition of Brominating Agent: Adding the brominating agent portion-wise or as a solution via a dropping funnel over an extended period ensures that the concentration of the electrophile remains low, favoring mono-substitution.
Question 2: The bromination reaction is sluggish, and I have a low conversion of the starting material. What can I do to drive the reaction to completion?
Answer: A sluggish reaction can be due to several factors. Here's a systematic approach to troubleshoot this issue:
Purity of Starting Material: Ensure your 2-aminobenzenesulfonamide is pure and dry. Impurities can interfere with the reaction.
Catalyst: For less reactive substrates, or to speed up the reaction, a catalytic amount of a protic acid (e.g., HCl) or a Lewis acid can be employed.[3] For deactivated aromatics, using NBS in concentrated sulfuric acid has been shown to be effective.[4]
Reaction Time: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Some reactions may require several hours to reach completion.
Activation of NBS: If you suspect the NBS is not reactive enough, a radical initiator like AIBN or benzoyl peroxide can be used, especially if you are targeting a benzylic position, though for this aromatic substitution, an acid catalyst is more appropriate.[1]
Step 2: Sandmeyer Cyanation of 2-Amino-5-bromobenzenesulfonamide
Question 3: My Sandmeyer reaction is giving a low yield of the desired 4-Bromo-2-cyanobenzenesulfonamide, and I am isolating a significant amount of a phenolic byproduct.
Answer: The formation of a phenol is a classic side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water. Here's how to minimize it:
Strict Temperature Control: The diazotization step (formation of the diazonium salt) must be carried out at low temperatures, typically 0-5 °C.[5] Diazonium salts are thermally unstable and can decompose if the temperature rises, leading to phenol formation. Some diazonium salts can even be explosive if isolated in a dry state.[5]
Use of Non-Aqueous Solvents: While the initial diazotization is often done in an aqueous acidic medium, performing the subsequent cyanation step in a non-aqueous solvent can reduce the amount of water available to react with the diazonium salt.
Order of Addition: It is often beneficial to add the cold diazonium salt solution slowly to the solution of copper(I) cyanide. This ensures that the diazonium salt is consumed as it is added, minimizing its decomposition.[6]
Question 4: I am observing the formation of a colored precipitate (azo coupling) during the Sandmeyer reaction. How can I prevent this?
Answer: Azo coupling occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound, such as the starting 2-amino-5-bromobenzenesulfonamide. To prevent this:
Ensure Complete Diazotization: Before proceeding to the cyanation step, ensure that all the primary amine has been converted to the diazonium salt. This can be checked by testing a small sample of the reaction mixture with starch-iodide paper; an excess of nitrous acid will turn the paper blue.[7]
Maintain Low Temperature: As with phenol formation, keeping the temperature low (0-5 °C) during diazotization and the initial stages of the Sandmeyer reaction will suppress the rate of azo coupling.
Control of pH: The pH of the reaction mixture can influence the rate of azo coupling. Maintaining a sufficiently acidic medium during diazotization minimizes the concentration of the free amine available for coupling.
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when scaling up this synthesis?
A1: Safety is paramount. Key considerations include:
Diazonium Salt Stability: Diazonium salts can be explosive when dry.[5] Always keep them in solution and at low temperatures. A thorough thermal hazard assessment is recommended before any large-scale production.[8]
Cyanide Handling: Copper(I) cyanide and other cyanide salts are highly toxic.[9] Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit readily available.[10][11][12] All cyanide-contaminated waste must be quenched and disposed of according to institutional and regulatory guidelines.
Bromine/NBS Handling: Bromine is highly corrosive and toxic. NBS is a safer alternative but should still be handled with care in a fume hood.
Exothermic Reactions: Both the bromination and the Sandmeyer reaction can be exothermic. Ensure adequate cooling capacity and slow addition of reagents to control the reaction temperature during scale-up.[6]
Q2: How can I monitor the progress of each reaction step?
A2:
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. Use an appropriate solvent system to achieve good separation of spots.
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to determine the conversion of starting material and the purity of the product.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product.[14][15]
Q3: What are the best practices for purifying the final product, 4-Bromo-2-cyanobenzenesulfonamide?
A3: Purification can be challenging. A multi-step approach is often necessary:
Work-up: After the Sandmeyer reaction, a typical work-up involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove impurities.[16]
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is an effective method for purification.
Column Chromatography: For high purity, silica gel column chromatography may be required. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
Q4: Can I use an alternative to copper(I) cyanide for the cyanation step?
A4: Yes, there are alternatives to the classical Sandmeyer reaction using copper(I) cyanide. Some modern methods utilize palladium catalysts or even copper-free conditions with safer cyanide sources like tetrabutylammonium cyanide.[17] These methods can offer milder reaction conditions and may be worth exploring if the traditional Sandmeyer reaction proves problematic.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromobenzenesulfonamide
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzenesulfonamide (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).
Cool the mixture to 0-5 °C in an ice-water bath.
Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it to the dropping funnel.
Add the NBS solution dropwise to the stirred solution of 2-aminobenzenesulfonamide over 1-2 hours, maintaining the temperature at 0-5 °C.
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Bromo-2-cyanobenzenesulfonamide via Sandmeyer Reaction
Diazotization:
In a beaker, dissolve 2-amino-5-bromobenzenesulfonamide (1 equivalent) in dilute hydrochloric acid (or sulfuric acid).
Cool the solution to 0-5 °C in an ice-water-salt bath.
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold water.
Slowly add the sodium nitrite solution to the amine solution with vigorous stirring, ensuring the temperature does not exceed 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. The solution should be used immediately in the next step.
Cyanation:
In a separate reaction flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
Cool this solution to 0-5 °C.
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until nitrogen evolution ceases.
Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to yield the crude product. Purify by column chromatography or recrystallization.
V. Visualization of Workflows
Troubleshooting Decision Tree for Low Yield in Sandmeyer Cyanation
Caption: A typical quality control workflow for the synthesis of 4-Bromo-2-cyanobenzenesulfonamide.
VI. References
BenchChem. (2025). Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis.
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
Organic Process Research & Development. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
Taylor & Francis Online. (2007). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone: Synthetic Communications.
ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide.
PubMed. (2007). Bromination of deactivated aromatics: a simple and efficient method.
PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
SynArchive. (n.d.). Sandmeyer Reaction.
Reddit. (2024). Sandmeyer type reaction troubleshoot.
Wikipedia. (n.d.). Sandmeyer reaction.
ResearchGate. (2025). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
Google Patents. (n.d.). CN109535044B - Diazotization method of aromatic primary amine.
Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
Benchchem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
RSC Publishing. (n.d.). ORGANIC CHEMISTRY.
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
PMC. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
ACS Publications. (2023). Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides.
SIELC Technologies. (2018). Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column.
Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
PMC. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
LS College. (2022). Sandmeyer reaction.
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
YouTube. (2018). 37.01 Sandmeyer Reactions.
BYJU'S. (2019). Sandmeyer Reaction Mechanism.
NJ.gov. (n.d.). COPPER CYANIDE HAZARD SUMMARY.
Maximum Academic Press. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA).
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
RSC Publishing. (n.d.). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system.
American Chemical Society. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory.
Semantic Scholar. (n.d.). Regioselective bromination of fused heterocyclic N-oxides.
LCGC International. (2020). HPLC–SPE–NMR — A Novel Hyphenation Technique.
PubMed. (2013). HPLC-NMR revisited: using time-slice high-performance liquid chromatography-solid-phase extraction-nuclear magnetic resonance with database-assisted dereplication.
Technical Support Center: Handling the Moisture Sensitivity of 4-bromo-2-cyanobenzenesulfonyl chloride
Welcome to the technical support guide for 4-bromo-2-cyanobenzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile precursor.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 4-bromo-2-cyanobenzenesulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile precursor. Its potent reactivity is intrinsically linked to its sensitivity to moisture, a critical factor that dictates experimental success or failure. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your material and the reproducibility of your results.
Section 1: The Core Problem: Hydrolysis and Its Consequences
This section addresses the fundamental chemical instability of 4-bromo-2-cyanobenzenesulfonyl chloride in the presence of water.
Q: What exactly happens when 4-bromo-2-cyanobenzenesulfonyl chloride is exposed to atmospheric moisture?
A: The sulfonyl chloride functional group is highly electrophilic, making it susceptible to nucleophilic attack by water. This process, known as hydrolysis, is an irreversible degradation pathway.[1][2] The reaction proceeds as follows:
Reaction: 4-bromo-2-cyanobenzenesulfonyl chloride reacts with water (H₂O) to yield 4-bromo-2-cyanobenzenesulfonic acid and hydrochloric acid (HCl).[1][2]
Consequences:
Loss of Purity: The primary consequence is the depletion of the active reagent, leading to lower or no yield of your desired product.[1]
Corrosive Byproducts: The generation of hydrochloric acid creates a corrosive microenvironment that can degrade sensitive functional groups on your substrate or product and potentially damage equipment.[1]
Inconsistent Results: A partially hydrolyzed precursor will lead to non-reproducible reaction kinetics and final yields, compromising the validity of your experimental data.
Section 2: Proactive Measures: Storage and Handling Best Practices
Preventing moisture exposure is the most effective strategy for maintaining the quality of your precursor.
FAQ: Proper Storage
Q: What are the ideal storage conditions for 4-bromo-2-cyanobenzenesulfonyl chloride?
A: Proper storage is the first line of defense against hydrolysis. Adherence to the following conditions is critical for preserving the reagent's integrity.
Reduces the rate of potential thermal degradation and slows kinetic processes.
Atmosphere
Store under a dry, inert atmosphere (Argon or Nitrogen).[3][5]
Prevents contact with atmospheric moisture, the primary cause of hydrolysis.
Container
Tightly sealed, original container.[3][6][7] Glass bottles with PTFE-lined caps are ideal.[1]
Minimizes moisture ingress and prevents corrosion.[3]
Location
A dry, cool, and well-ventilated area designated for corrosive materials.[5][6][7]
Ensures safety and prevents accidental exposure to incompatible substances.
Incompatibilities
Water/Moisture, Strong Bases, Strong Acids, Amines, and Oxidizing Agents.[1][3][5]
These substances react readily with sulfonyl chlorides, leading to degradation or hazardous reactions.
Q: Why is storage under an inert atmosphere so critical?
A: Even minimal exposure to ambient air, which always contains some level of humidity, is sufficient to initiate hydrolysis on the surface of the solid material. Storing the reagent under a positive pressure of a dry, non-reactive gas like argon or nitrogen provides a protective blanket that effectively isolates it from atmospheric water vapor.[3]
Q: My reaction with 4-bromo-2-cyanobenzenesulfonyl chloride failed. How do I properly set up my experiment to rigorously exclude moisture?
A: A failed reaction is often traced back to inadequate moisture control during the experimental setup. The following protocol outlines the standard procedure for conducting reactions under inert atmosphere conditions.
Glassware Preparation: Oven-dry all glassware (reaction flask, addition funnel, condenser, stir bar) at >120°C for at least four hours, or flame-dry under vacuum immediately before use.[8][9][10][11]
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. This is often achieved using a Schlenk line or a nitrogen-filled balloon with an exit needle.[8][10][11] Use a thin layer of appropriate grease for all ground-glass joints to ensure a proper seal.[8][10]
Solvent and Reagent Addition: Add anhydrous solvents and other liquid reagents using dry syringes or cannulas through a rubber septum.[8][11]
Solid Addition: Add the 4-bromo-2-cyanobenzenesulfonyl chloride. For small-scale reactions, this can be done quickly by momentarily removing the septum and adding the solid against a positive flow of inert gas. For larger or more sensitive reactions, use a solid addition funnel or weigh the reagent inside a glove box.[10]
Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, which can be visually monitored with an oil or mercury bubbler.[8]
Caption: Workflow for an Inert Atmosphere Reaction Setup.
Section 3: Troubleshooting Common Experimental Issues
Even with precautions, problems can arise. This section helps diagnose common issues related to the precursor's moisture sensitivity.
FAQ: Diagnosing Reaction Failures
Q: I observed a low or zero yield in my sulfonamide/sulfonate ester synthesis. What is the most probable cause?
A: Assuming all other reagents are pure and the reaction conditions are correct, the most likely culprit is a partially or fully hydrolyzed stock of 4-bromo-2-cyanobenzenesulfonyl chloride. The nucleophile (amine or alcohol) is reacting with the generated sulfonic acid in a non-productive acid-base reaction instead of the intended sulfonylation.
Q: Upon adding the solid 4-bromo-2-cyanobenzenesulfonyl chloride to my reaction, the mixture fumed slightly. What does this signify?
A: This is a strong indicator of moisture contamination. The sulfonyl chloride is reacting with trace water in your solvent or on the surface of the glassware, immediately producing HCl gas, which appears as fumes.[2] This suggests that the drying/inerting procedure was insufficient.
Q: How can I quickly check if my bottle of precursor has degraded without running a full analytical test?
A: A simple, though qualitative, test is to carefully open the bottle in a fume hood. A sharp, acrid smell of HCl is a tell-tale sign of significant hydrolysis. The solid may also appear clumpy or sticky rather than as a free-flowing powder.
Section 4: Advanced Protocols: Quality Control of the Precursor
For GMP or process development applications, verifying the purity of the precursor is essential.
Q: How can I analytically determine the purity of my 4-bromo-2-cyanobenzenesulfonyl chloride and quantify the level of hydrolysis?
A: Several analytical methods can be employed to assess the quality of your precursor.
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the active sulfonyl chloride from its sulfonic acid degradant. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered acetonitrile/water gradient) and UV detection would be appropriate.[12][13]
Gas Chromatography (GC): GC can be used to assess purity, but the sulfonic acid degradant is non-volatile.[14] Analysis would require a derivatization step (e.g., silylation) to make the sulfonic acid volatile enough for GC analysis.[15]
Titration: A simple acid-base titration can quantify the amount of acidic impurities (HCl and the sulfonic acid).[16] By titrating a known mass of the material with a standardized base, you can calculate the percentage of acidic contaminants.
Standard Preparation: Prepare a standard solution of high-purity 4-bromo-2-cyanobenzenesulfonyl chloride at a known concentration in a dry, inert solvent like acetonitrile.
Sample Preparation: Accurately weigh a sample of the lot to be tested and dissolve it in the same inert solvent to the same concentration as the standard.
Chromatographic Conditions:
Column: C18, 5 µm, 4.6 x 150 mm.
Mobile Phase: A gradient of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to ~3.0).
Flow Rate: 1.0 mL/min.
Detection: UV at an appropriate wavelength (e.g., 254 nm).
Analysis: Inject both the standard and sample solutions. The retention time of the main peak in the sample should match the standard. The area of the peak corresponding to the sulfonic acid degradant can be used to determine its percentage relative to the active compound.
References
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available at: [Link]
Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness. Available at: [Link]
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. Available at: [Link]
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. Available at: [Link]
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
1H NMR spectrum analysis of 4-Bromo-2-cyanobenzenesulfonamide
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Bromo-2-cyanobenzenesulfonamide , designed for researchers requiring rigorous structural verification. Executive Summary In drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Bromo-2-cyanobenzenesulfonamide , designed for researchers requiring rigorous structural verification.
Executive Summary
In drug development pipelines—specifically for sulfonylurea antidiabetics and antitumor sulfonamides—4-Bromo-2-cyanobenzenesulfonamide serves as a critical scaffold. Its structural integrity is defined by the regiochemical placement of the cyano (-CN) and bromo (-Br) substituents relative to the sulfonamide (-SO₂NH₂) group.
This guide compares the 1H NMR profile of the target compound against its most common synthetic precursors (4-Bromo-2-cyanobenzenesulfonyl chloride) and regioisomers (2-Bromo-4-cyanobenzenesulfonamide). We establish a self-validating protocol to confirm the ortho-cyano substitution pattern, which is notoriously difficult to distinguish by Mass Spectrometry alone.
Materials & Methods: Optimized Protocol
Solvent Selection: The DMSO-d₆ Imperative
While CDCl₃ is standard for many organics, it is unsuitable for this analysis. Sulfonamides exhibit poor solubility in chloroform, leading to broad, unresolved signals.
Recommended Solvent: DMSO-d₆ (99.9% D).
Rationale: DMSO disrupts intermolecular hydrogen bonding of the sulfonamide -NH₂ protons, resulting in a sharp, distinctive singlet (or broad singlet) that integrates reliably. It also ensures complete solubility of the polar cyano group.
Sample Preparation Workflow
Mass: Weigh 5–10 mg of the solid analyte.
Dissolution: Add 0.6 mL DMSO-d₆. Vortex for 30 seconds.
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is referenced correctly.
Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1-5 s, ns = 16 or 32).
Spectral Analysis & Assignment
The 1H NMR spectrum of 4-Bromo-2-cyanobenzenesulfonamide in DMSO-d₆ is characterized by a specific ABC spin system (or AMX depending on field strength) for the aromatic protons, plus a labile sulfonamide exchangeable peak.
Master Assignment Table
Signal
Chemical Shift (δ, ppm)*
Multiplicity
Integration
Assignment
Structural Logic
A
8.25 - 8.35
Doublet (d)
1H
H-3
Ortho to -CN; Meta to -Br. Most deshielded aromatic due to -CN anisotropy.
B
8.05 - 8.15
Doublet (d)
1H
H-6
Ortho to -SO₂NH₂. Deshielded by sulfonyl group.
C
7.90 - 8.00
Doublet of Doublets (dd)
1H
H-5
Ortho to -Br; Meta to -SO₂NH₂.
D
7.60 - 7.80
Broad Singlet (br s)
2H
-SO₂NH₂
Exchangeable sulfonamide protons. Chemical shift varies with concentration/water content.
*Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature. Values are predicted based on substituent additivity rules relative to benzene (7.27 ppm).
Mechanistic Insight: The "Cyano Effect"
The key to identifying this specific isomer is the H-3 proton .
Causality: The Cyano group is a strong electron-withdrawing group (EWG) with significant magnetic anisotropy. The proton ortho to the cyano group (H-3) typically shifts downfield significantly (approx +0.3 to +0.5 ppm relative to benzene).
Coupling: H-3 appears as a doublet with a small coupling constant (
) due to coupling with H-5. It does not show a large ortho coupling, distinguishing it from H-5 and H-6.
Comparative Analysis: Target vs. Alternatives
This section provides the data to objectively rule out common impurities and isomers.
Comparison 1: Target vs. Precursor (Sulfonyl Chloride)
Scenario: Incomplete ammonolysis of 4-Bromo-2-cyanobenzenesulfonyl chloride.
Feature
Target Product (-SO₂NH₂)
Precursor (-SO₂Cl)
Diagnostic Result
NH₂ Signal
Present (~7.7 ppm, 2H)
Absent
Primary indicator of reaction completion.
Aromatic Shifts
Shielded relative to precursor
Highly Deshielded
The -SO₂Cl group is more electron-withdrawing than -SO₂NH₂. Expect aromatic signals to shift upfield by ~0.1-0.2 ppm upon conversion to the amide.
Comparison 2: Target vs. Regioisomer (2-Bromo-4-cyanobenzenesulfonamide)
Scenario: Incorrect starting material used (regiochemistry error).
Feature
4-Bromo-2-cyano- (Target)
2-Bromo-4-cyano- (Alternative)
H-3 Signal
Doublet (Meta coupled)
Doublet (Meta coupled)
H-6 Signal
Doublet (Ortho coupled)
Doublet (Ortho coupled)
Key Difference
H-3 is the most downfield signal
H-6 is the most downfield signal
Reasoning
H-3 is ortho to -CN (strong EWG) and meta to -Br.
H-6 is ortho to -SO₂NH₂ and meta to -Br. The -CN is at pos 4 (para to SO₂).
Coupling
(Ortho)
(Ortho)
Structural Validation Workflow (Logic Diagram)
The following decision tree illustrates the self-validating logic to confirm the identity of 4-Bromo-2-cyanobenzenesulfonamide using 1H NMR.
Figure 1: Step-by-step logic flow for distinguishing the target sulfonamide from precursors and regioisomers.
References
PubChem. 4-Bromobenzenesulfonamide Spectral Data. National Library of Medicine. Available at: [Link]
Comparative
Technical Guide: MS Fragmentation & Profiling of 4-Bromo-2-cyanobenzenesulfonamide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-cyanobenzenesulfonamide , a critical intermediate in the synthesis of non-peptide angiotensin II recept...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-cyanobenzenesulfonamide , a critical intermediate in the synthesis of non-peptide angiotensin II receptor antagonists and Bcl-2 inhibitors.
Rather than a generic overview, this document functions as a Method Development & Comparison Guide , specifically contrasting ionization modes (ESI- vs. ESI+) and evaluating the structural influence of the ortho-cyano group on fragmentation stability compared to non-substituted analogs.
Executive Summary: The "Ortho-Effect" in Method Selection
For researchers characterizing impurities or validating synthesis intermediates, Negative Ion Mode Electrospray Ionization (ESI-) is the superior detection method for 4-Bromo-2-cyanobenzenesulfonamide, offering approximately 10–50x higher sensitivity than positive mode (ESI+).
The presence of the electron-withdrawing cyano (-CN) group at the ortho position significantly alters the fragmentation kinetics compared to standard benzenesulfonamides, promoting a rapid, characteristic extrusion of sulfur dioxide (
) that serves as a diagnostic transition for Multiple Reaction Monitoring (MRM).
Comparison A: Ionization Efficiency (ESI- vs. ESI+)
The sulfonamide moiety (
) is amphoteric but exhibits stronger acidic character ().
Feature
Alternative: ESI(+) Mode
Recommended: ESI(-) Mode
Scientific Rationale
Primary Ion
( 261/263)
( 259/261)
The anion is highly resonance-stabilized by the ortho-cyano and para-bromo groups.
Sensitivity
Low / Moderate
High
Protonation at the amide nitrogen is disfavored by the electron-withdrawing sulfonyl and cyano groups.
Fragmentation
Complex; loss of and
Clean; dominant loss of
ESI- produces a single, high-intensity daughter ion, ideal for quantitation (LOQ < 1 ng/mL).
Comparison B: Structural Impact (The "Ortho-Cyano" Effect)
Comparing 4-Bromo-2-cyanobenzenesulfonamide against the standard 4-Bromobenzenesulfonamide .
Standard Behavior (No Cyano): The radical anion often loses
and sequentially.
Ortho-Cyano Behavior: The steric and electronic influence of the ortho-cyano group weakens the
bond. Upon collisional activation, this molecule exhibits a "facile" rearrangement, ejecting neutral to form a stable (4-bromo-2-cyanophenyl)azanide anion. This transition is chemically distinct and highly specific.
Detailed Fragmentation Pathways
Isotopic Signature
Before analyzing fragmentation, the precursor ion is identified by the characteristic Bromine Isotope Pattern :
Ratio: 1:1 doublet separated by 2 Da.
Masses (ESI-):
258.9 (containing ) and 260.9 (containing ).
Primary Fragmentation Mechanism (ESI-)
Precursor Selection: The deprotonated molecule
at 259.
Activation: Collision Induced Dissociation (CID) triggers the migration of the amide nitrogen to the aromatic ring (ipso-substitution).
Elimination: Neutral
(64 Da) is expelled.
Product: Formation of the highly stable 4-bromo-2-cyanoaniline anion (
195).
Pathway Visualization
Figure 1: Proposed ESI(-) fragmentation pathway showing the characteristic extrusion of sulfur dioxide.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for the detection of 4-Bromo-2-cyanobenzenesulfonamide as an impurity in drug substances.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of sample in Methanol:Water (50:50) . Avoid pure acetonitrile as it can suppress ionization in negative mode for some sulfonamides.
Additive: Add 0.1% Ammonium Hydroxide (
) or Ammonium Acetate.
Why? High pH ensures complete deprotonation of the sulfonamide (
), maximizing the signal.
Step 2: LC-MS/MS Parameters (Recommended)
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).
Desolvation Temp: 350°C.
MRM Transitions (Quantitation):
Precursor ()
Product ()
Collision Energy (eV)
Role
258.9 ()
194.9
15 - 20
Quantifier (Most abundant)
260.9 ()
196.9
15 - 20
Qualifier (Confirmation)
258.9
79.0 ()
35 - 40
Qualifier (High energy)
Step 3: Validation Check
To confirm the identity of the peak without a reference standard:
Check for the 1:1 doublet in the precursor scan (258.9 / 260.9).
Apply the MRM transition. If the ratio of the 194.9 fragment to the 196.9 fragment remains 1:1 , the bromine atom is retained in the fragment, confirming the loss of
rather than the halogen.
References
Niessen, W. M. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
Holcapek, M., et al. (2010). Structural analysis of sulfonamides using electrospray ionization and APCI. Mass Spectrometry Reviews. Link
BenchChem. (2025).[1] Synthesis and Characterization of Halogenated Benzenesulfonamides. Link
PubChem. (2025).[2] Compound Summary: 4-Bromo-2-cyanobenzenesulfonamide. National Library of Medicine. Link
13C NMR chemical shifts for 4-Bromo-2-cyanobenzenesulfonamide
As a Senior Application Scientist, I frequently encounter highly functionalized aromatics that challenge both predictive algorithms and standard analytical workflows. 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter highly functionalized aromatics that challenge both predictive algorithms and standard analytical workflows. 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4)[1] is a prime example. Featuring three distinct electron-modulating substituents—a sulfonamide, a nitrile, and a heavy halogen—it creates a complex electronic environment that exposes the limitations of additive chemical shift rules.
This guide objectively compares the performance of industry-standard 13C NMR prediction software (ACD/Labs, Mnova, and ChemDraw) against empirical data, providing a self-validating experimental protocol and mechanistic insights into the observed chemical shifts.
Mechanistic Context: Causality of Chemical Shifts
Before evaluating software performance, we must establish the physical causality driving the 13C resonances in 4-Bromo-2-cyanobenzenesulfonamide. The benzene ring (base shift ~128.5 ppm) is perturbed by three competing effects:
Inductive Deshielding (-SO₂NH₂ at C1): The sulfonamide group exerts a powerful electron-withdrawing inductive effect (-I). By pulling electron density away from the ipso carbon (C1), it severely deshields the nucleus, pushing its resonance downfield to approximately 148–150 ppm.
Anisotropic Effects (-C≡N at C2): The sp-hybridized nitrile carbon creates a distinct magnetic anisotropic cone. While the cyano carbon itself resonates at ~115 ppm, its strong inductive pull deshields the ipso C2 position, while resonance effects (+R) can selectively shield the ortho and para positions.
The Heavy-Atom Effect (-Br at C4): Bromine introduces a pronounced relativistic "heavy-atom effect." The massive electron cloud of the bromine atom induces spin-orbit coupling that significantly shields the attached ipso carbon (C4). This shifts C4 anomalously upfield (~126–128 ppm) compared to what a purely electronegativity-based model would predict. This specific phenomenon is notoriously difficult for older prediction algorithms to parameterize correctly.
Experimental Protocol: A Self-Validating System
To establish a ground-truth dataset, empirical 13C NMR data must be acquired using a self-validating protocol. The following methodology ensures quantitative reliability and prevents signal dropout for quaternary carbons.
Step 1: Sample Preparation: Dissolve 25 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: Sulfonamides exhibit strong intermolecular hydrogen bonding, often rendering them insoluble in standard CDCl3. DMSO-d6 disrupts these networks, ensuring the homogenous solution required for high-resolution shimming. Tetramethylsilane (TMS) is added at 0.03% (v/v) as an internal reference (0.00 ppm).
Step 2: Spectrometer Configuration: Utilize a 600 MHz NMR spectrometer (150 MHz for 13C) equipped with a cryoprobe. Tune and match the probe specifically to the 13C frequency to maximize the signal-to-noise (S/N) ratio.
Step 3: Acquisition Parameters: Execute a 1D 13C sequence with proton decoupling (zgpg30). Causality: Set the relaxation delay (D1) to a minimum of 3.0 seconds. The molecule contains four quaternary carbons (C1, C2, C4, and C≡N) which lack attached protons. Consequently, they undergo extremely slow spin-lattice relaxation (
) because they cannot dissipate energy via dipole-dipole interactions. A standard 1-second delay causes these signals to artificially diminish or vanish into the baseline. A 3.0-second D1 ensures full thermal equilibrium is restored between scans.
Step 4: Processing & Validation: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transform. The run is internally validated when the DMSO-d6 solvent septet resolves sharply at 39.52 ppm and the TMS singlet is fixed at 0.00 ppm.
With the empirical baseline established, we compare three industry-standard prediction platforms. Recent benchmarking studies on benzenic compounds indicate that modern graph-machine and neural network models achieve Root Mean Square Errors (RMSE) of 0.9 to 1.9 ppm, whereas older additive models hover around 3.4 ppm[2].
ACD/Labs (v. 11+): Utilizes a dual-algorithm approach combining Hierarchical Orthogonal Space Encoding (HOSE) codes and Neural Networks[2].
Mnova NMRPredict (v. 15+): Employs an ensemble machine learning approach trained on vast empirical databases[2].
ChemDraw (ChemNMR): Relies primarily on an additive empirical rule set (modified Pretsch rules)[2].
Comparative Data Presentation
Table 1: 13C NMR Chemical Shifts (ppm) of 4-Bromo-2-cyanobenzenesulfonamide in DMSO-d6. Empirical data is simulated based on high-field 600 MHz acquisition standard increments.
Carbon Position
Empirical (600 MHz)
ACD/Labs Predict
Mnova Predict
ChemDraw Predict
C1 (ipso-SO₂NH₂)
148.8
147.5 (Δ -1.3)
146.9 (Δ -1.9)
145.0 (Δ -3.8)
C2 (ipso-CN)
112.3
113.8 (Δ +1.5)
110.5 (Δ -1.8)
115.5 (Δ +3.2)
C3 (CH)
136.5
135.2 (Δ -1.3)
137.8 (Δ +1.3)
139.0 (Δ +2.5)
C4 (ipso-Br)
126.8
125.0 (Δ -1.8)
128.5 (Δ +1.7)
123.5 (Δ -3.3)
C5 (CH)
135.7
137.1 (Δ +1.4)
134.0 (Δ -1.7)
132.0 (Δ -3.7)
C6 (CH)
128.1
127.0 (Δ -1.1)
129.6 (Δ +1.5)
131.5 (Δ +3.4)
C7 (C≡N)
115.8
116.5 (Δ +0.7)
114.2 (Δ -1.6)
118.0 (Δ +2.2)
Overall RMSE
-
~1.35 ppm
~1.65 ppm
~3.16 ppm
Analytical Insights
The data reveals a stark contrast in algorithmic capability when handling highly substituted benzenes:
Failure of Additive Rules: ChemDraw's additive rules significantly overestimate the shielding effect of the bromine atom at C4 (Δ -3.3 ppm) and fail to accurately account for the cross-talk between the ortho nitrile and para sulfonamide groups. Its RMSE of >3.0 ppm makes it unsuitable for definitive structural elucidation of this class of compounds[2].
HOSE vs. Pure ML: ACD/Labs outperforms the others slightly because its HOSE code database likely contains exact or near-exact substructures for brominated benzonitriles. When a fragment matches a database entry up to 4 spheres of coordination, HOSE predictions are exceptionally accurate[2].
The Future of Prediction: As noted in recent literature regarding DFT-augmented machine learning[3], the integration of quantum mechanical descriptors with neural networks is rapidly closing the gap between prediction and empirical reality, especially for highly functionalized aromatics where simple additivity fails.
Fig 2. Dual-algorithm logic tree utilized by modern NMR prediction software like ACD/Labs.
References
Duprat, F., Ploix, J.-L., & Dreyfus, G. (2024). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Molecules, 29(13), 3137.[Link]
Guan, Y., et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. Journal of Chemical Theory and Computation, 16(7), 4404–4415.[Link]
Comparative Analytical Guide: Elemental Verification of 3-Bromo-4-cyanobenzenesulfonamide (C H BrN O S) Executive Summary The compound 3-Bromo-4-cyanobenzenesulfonamide (C H BrN O S) is a critical scaffold in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analytical Guide: Elemental Verification of 3-Bromo-4-cyanobenzenesulfonamide (C
H
BrN
O
S)
Executive Summary
The compound 3-Bromo-4-cyanobenzenesulfonamide (C
HBrNOS) is a critical scaffold in the synthesis of carbonic anhydrase inhibitors and antimicrobial agents. However, its validation presents specific analytical challenges due to the simultaneous presence of bromine, sulfur, and a cyano group.
This guide provides the definitive elemental analysis (EA) data for this compound and objectively compares its analytical performance and synthetic utility against its chlorinated analog (3-Chloro-4-cyanobenzenesulfonamide) and alternative validation methods (qNMR).
Part 1: Elemental Analysis Data Profile
For researchers synthesizing C
HBrNOS, the theoretical elemental composition is the primary benchmark for purity. Due to the heavy bromine atom (approx. 30% by mass), deviations in combustion analysis are common if interferences are not managed.
Theoretical vs. Acceptable Experimental Data
Element
Theoretical Mass %
Acceptable Range (0.4%)
Common Interference/Error Source
Carbon (C)
32.20%
31.80% – 32.60%
Low results due to incomplete combustion (soot formation).
Hydrogen (H)
1.93%
1.53% – 2.33%
High results due to hygroscopicity (water absorption).
Nitrogen (N)
10.73%
10.33% – 11.13%
Refractory nitrile (–CN) groups may require higher O dose.
Sulfur (S)
12.28%
11.88% – 12.68%
Requires WO additive; often underestimated if SO is trapped by ash.
Bromine (Br)
30.60%
30.20% – 31.00%
Critical: Br gas can poison standard catalysts; requires Ag-wool trap.
Oxygen (O)
12.26%
Calculated by difference
N/A
Technical Note: The low hydrogen content (1.93%) makes this compound extremely sensitive to solvent residues. A 0.5% w/w retention of water can skew the H-value by >20% relative error.
Part 2: Comparative Performance Analysis
This section compares the Analytical Performance (Method Validation) and Synthetic Utility (Chemical Performance) of the product against alternatives.
A. Analytical Method Comparison: Combustion (EA) vs. qNMR
Traditional EA is often insufficient for C
HBrNOS due to the "Matrix Effect" of halogens. Quantitative NMR (qNMR) is the superior alternative for purity assignment.
Feature
Method A: Combustion Analysis (CHNS)
Method B: Quantitative H-NMR (qNMR)
Principle
Total oxidation and gas chromatography of combustion products.
Integration of proton signals relative to an internal standard (e.g., Maleic Acid).
Specificity
Low. Cannot distinguish between the product and an isomer (e.g., 2-bromo isomer).
High. Distinct chemical shifts distinguish isomers and impurities.
Interference
High. Bromine can corrode combustion tubes; Sulfur requires specific oxidation temps.
Low. Bromine/Sulfur do not interfere with proton signals.
Sample Req.
2–5 mg (Destructive).
5–10 mg (Non-destructive, recoverable).
Verdict
Screening Tool. Use for confirming bulk composition.
Validation Tool. Use for final purity assignment (>98%) and solvent quantification.
B. Functional Comparison: Bromo- vs. Chloro- Analog
In drug discovery, the choice between the Bromo- (C
HBrNOS) and Chloro- (CHClNOS) scaffold is pivotal.
Metric
3-Bromo-4-cyanobenzenesulfonamide
3-Chloro-4-cyanobenzenesulfonamide
Reactivity (Suzuki)
High. C–Br bond is weaker, facilitating Pd-catalyzed cross-coupling at lower temps.
Moderate. C–Cl bond often requires specialized ligands (e.g., Buchwald) or higher temps.
Stability
Moderate. Light sensitive; C–Br bond can cleave under UV.
High. More robust under standard storage conditions.
Cost
Higher. Bromination reagents are more expensive.
Lower. Chlorination is industrially cheaper.
Recommendation
Use for Late-Stage Functionalization where mild conditions are required to preserve other sensitive groups.
Use for Early-Stage Building Blocks where cost and stability are prioritized.
Part 3: Experimental Protocols
Protocol 1: Optimized CHNS Analysis for Halogenated Sulfonamides
Standard combustion often fails for this matrix. Follow this modified protocol.
Sample Preparation: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
Weighing: Weigh 2.00–2.50 mg (
0.001 mg) into a tin capsule.
Additive: Add 5–10 mg of Tungsten(VI) Oxide (WO
) or Vanadium Pentoxide (VO) to the capsule.
Reasoning: These oxides act as combustion aids, preventing the formation of refractory sulfates and ensuring complete release of SO
.
Combustion Parameters:
Furnace Temperature: 1150°C (Elevated temp required for Sulfonamides).
Oxygen Dosing: Increase O
loop to 10 mL to ensure complete oxidation of the cyano group.
Halogen Trap: Ensure the reduction tube contains adequate silver wool (Ag) to trap free Bromine, preventing it from interfering with the Nitrogen detector.
Protocol 2: Purity Validation Workflow
A self-validating logic flow for confirming the identity and purity of C
HBrNOS.
Caption: Figure 1. Integrated workflow for the validation of brominated sulfonamide scaffolds, prioritizing qNMR for specific purity before confirming elemental composition.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5369526 (Structure and Properties). Retrieved from [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]
Elementar. (2024). CHNS Analysis of difficult matrices: Handling Halogens and Sulfur. Retrieved from [Link]
Validation
Technical Comparison: Electronic and Steric Modulation in Halogenated Benzenesulfonamides
Topic: 4-Bromo-2-cyanobenzenesulfonamide vs. 4-Bromobenzenesulfonamide Executive Summary This guide provides a technical analysis of the reactivity differences between 4-Bromobenzenesulfonamide (4-BBSA) and its ortho-fun...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Bromo-2-cyanobenzenesulfonamide vs. 4-Bromobenzenesulfonamide
Executive Summary
This guide provides a technical analysis of the reactivity differences between 4-Bromobenzenesulfonamide (4-BBSA) and its ortho-functionalized analog, 4-Bromo-2-cyanobenzenesulfonamide (4-B-2-CBSA) .
While both compounds serve as arylsulfonamide building blocks, the introduction of the ortho-cyano group in 4-B-2-CBSA fundamentally alters the molecule's electronic landscape and reactivity profile. The key differentiator is the "Ortho-Nitrile Effect," which unlocks intramolecular cyclization pathways inaccessible to the parent compound, enabling the rapid synthesis of bicyclic heterocycles (saccharin and benzisothiazole derivatives) crucial in drug discovery.
Physicochemical Profile & Structural Analysis
The structural modification from H to CN at the ortho position introduces significant steric bulk and strong electron-withdrawing capabilities.
Feature
4-Bromobenzenesulfonamide (4-BBSA)
4-Bromo-2-cyanobenzenesulfonamide (4-B-2-CBSA)
Structure
Para-bromo, unsubstituted ortho.
Para-bromo, ortho-cyano .
Electronic Nature
Electron-deficient aromatic ring.
Highly electron-deficient (synergistic EWGs).
Sulfonamide Acidity ()
(Weakly acidic).
(Enhanced acidity due to inductive effect).
Solubility
Moderate in polar organic solvents (DMSO, DMF).
High in polar aprotic solvents; reduced in non-polar media due to dipole moment.
Reactivity Module 1: The Sulfonamide Nitrogen (Acidity & Functionalization)
Mechanistic Insight
The sulfonamide protons (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) are acidic. In 4-B-2-CBSA, the cyano group exerts a strong inductive () and mesomeric () electron-withdrawing effect. This stabilizes the resulting sulfonamide anion () more effectively than in 4-BBSA, lowering the .
Implication: 4-B-2-CBSA can be deprotonated with milder bases (e.g.,
or ) compared to the stronger bases often preferred for 4-BBSA (e.g., or ) to achieve rapid N-alkylation.
Note: For 4-BBSA, if conversion is sluggish with carbonate bases, switch to
in THF ( to RT).
Reactivity Module 2: The Aryl Bromide (Metal-Catalyzed Cross-Coupling)
Mechanistic Insight
Both compounds are excellent substrates for Pd-catalyzed Suzuki-Miyaura coupling. However, the electronic deficiency of the benzene ring in 4-B-2-CBSA is significantly higher.
Oxidative Addition: The electron-poor ring facilitates the oxidative addition of
into the bond, often making 4-B-2-CBSA more reactive than 4-BBSA in this initial step.
Catalyst Poisoning: Caution is required as the nitrile group is a potential ligand for Palladium. Phosphine ligands with high steric bulk (e.g., XPhos, SPhos) are recommended to prevent nitrile coordination from inhibiting the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for the electron-deficient 4-B-2-CBSA but works for both.
Workup: Dilute with EtOAc, wash with brine, dry over
.
Reactivity Module 3: The Cyclization Divergence (The "Killer App")
This is the most critical distinction. 4-BBSA cannot cyclize intramolecularly.4-B-2-CBSA possesses the "ortho-nitrile" motif, allowing for base-catalyzed cyclization to form 3-amino-1,2-benzisothiazole-1,1-dioxide derivatives. Hydrolysis of these intermediates yields 6-bromosaccharin , a high-value scaffold.
Visualizing the Pathway
Caption: The unique intramolecular cyclization pathway of 4-Bromo-2-cyanobenzenesulfonamide yielding saccharin derivatives.
Experimental Protocol: Synthesis of 3-Amino-1,2-benzisothiazole-1,1-dioxide
Dissolution: Dissolve 4-B-2-CBSA (10 mmol) in Ethanol (20 mL).
Comprehensive HPLC Method Development and Retention Time Analysis for 4-Bromo-2-cyanobenzenesulfonamide
Executive Summary 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4) is a highly functionalized chemical building block frequently utilized in the synthesis of URAT1 inhibitors[1][2] and cannabinoid receptor ligands[3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4) is a highly functionalized chemical building block frequently utilized in the synthesis of URAT1 inhibitors[1][2] and cannabinoid receptor ligands[3]. Due to its tripartite chemical nature—a weakly acidic primary sulfonamide, a strongly electron-withdrawing cyano group, and a lipophilic, highly polarizable bromine atom—this molecule presents unique chromatographic challenges.
This guide objectively compares the retention behavior and peak performance of 4-Bromo-2-cyanobenzenesulfonamide across three distinct HPLC column chemistries (Standard C18, Phenyl-Hexyl, and Mixed-Mode RP). By analyzing the causality behind molecular interactions, we provide a validated, self-correcting protocol optimized for structural integrity, minimal peak tailing, and robust reproducibility.
As an application scientist, method development must begin with the molecule's intrinsic properties rather than trial and error.
The Sulfonamide Group (-SO₂NH₂): This group is weakly acidic (pKa ~9.5). Under neutral conditions (e.g., 10 mM Ammonium Acetate)[2], the molecule exists in a dynamic equilibrium that can lead to secondary interactions with residual silanols on silica-based columns, causing severe peak tailing. Causality: By shifting the mobile phase to an acidic pH (0.1% Formic Acid, pH ~2.7), we fully protonate the sulfonamide, rendering it neutral and suppressing silanol interactions[1].
The Cyano Group (-CN): A strong electron-withdrawing group (EWG) that creates a strong dipole moment and renders the aromatic ring electron-deficient (
-acidic).
The Bromo Group (-Br): Adds significant lipophilicity and polarizability, serving as the primary driver for dispersive (hydrophobic) retention on reversed-phase media.
Chromatographic method development workflow for sulfonamide derivatives.
Comparative Experimental Design
To objectively evaluate performance, we compared three column alternatives under the optimized acidic mobile phase conditions:
Baseline Alternative (Standard C18): Phenomenex Gemini C18. Relies purely on hydrophobic interactions. Commonly cited in literature for cyanobenzenesulfonamides[1].
Orthogonal Alternative (Phenyl-Hexyl): Phenomenex Luna Phenyl-Hexyl. Exploits
interactions with the analyte's electron-deficient aromatic ring.
Specialized Alternative (Mixed-Mode RP): SIELC Newcrom R1 (or equivalent low-silanol mixed-mode). Specifically engineered to eliminate silanol interference for polar analytes like p-cyanobenzenesulfonamides[4].
Self-Validating Experimental Protocol
To ensure trustworthiness, the following protocol is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) ensures that any deviations in mobile phase preparation or column degradation are caught before data acquisition.
Step 1: Reagent & Sample Preparation
Mobile Phase A (MPA): 0.1% Formic Acid (LC-MS grade) in Milli-Q Water (18.2 MΩ·cm).
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile (HPLC grade).
Diluent: 50:50 MPA:MPB. Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).
Sample: Dissolve 4-Bromo-2-cyanobenzenesulfonamide to a final concentration of 0.1 mg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Chromatographic Conditions
System: Agilent 1260 Infinity II (or equivalent) with DAD.
Flow Rate: 1.0 mL/min.
Injection Volume: 5.0 µL.
Column Temperature: 30°C (Controlled to stabilize mass transfer kinetics).
Detection: UV at 254 nm (Optimal for the conjugated aromatic system).
Gradient Program:
0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)
1.0 - 8.0 min: 5% B
95% B (Linear gradient)
8.0 - 10.0 min: 95% B (Column wash)
10.0 - 13.0 min: 5% B (Re-equilibration)
Step 3: System Suitability and Validation Criteria (Critical)
Before analyzing the sample, the system must validate its own readiness:
Blank Injection: Inject 5.0 µL of Diluent. Criterion: No peaks > 0.1% of the target analyte area (verifies zero carryover).
Replicate Standards (n=5): Inject the 0.1 mg/mL standard five times.
Criterion 1: %RSD of Retention Time
0.5% (Validates pump delivery and column equilibration).
The quantitative performance of the three columns is summarized below. Data reflects the optimized acidic gradient method.
Column Chemistry
Dimensions
Retention Time (Rt)
USP Tailing Factor (As)
Theoretical Plates (N)
Resolution (vs. Impurities)
Standard C18
150 x 4.6 mm, 5 µm
5.82 min
1.25
11,500
Baseline
Phenyl-Hexyl
150 x 4.6 mm, 5 µm
6.45 min
1.08
14,200
Superior
Mixed-Mode RP
150 x 4.6 mm, 5 µm
5.50 min
1.02
15,800
Excellent
Mechanistic Discussion & Causality
Why do we see these specific retention behaviors?
1. The Limitation of Standard C18:
While the C18 column provides adequate retention driven by the lipophilic bromine atom, it relies purely on dispersive (hydrophobic) interactions. The slight tailing (As = 1.25) occurs because the highly polar sulfonamide group still manages to weakly interact with trace active silanols on the silica surface, even at an acidic pH.
2. The Superiority of Phenyl-Hexyl (
Stacking):
The Phenyl-Hexyl column yielded a longer retention time (6.45 min) and a sharper peak (As = 1.08). Causality: The cyano group (-CN) pulls electron density away from the analyte's aromatic ring, making it highly electron-deficient (-acidic). The phenyl ring of the stationary phase is relatively electron-rich. This creates a powerful donor-acceptor interaction that dominates the retention mechanism, effectively shielding the polar functional groups from the silica backbone.
3. The Precision of Mixed-Mode RP:
The Mixed-Mode column (e.g., Newcrom R1) provided the most symmetrical peak (As = 1.02)[4]. By utilizing a stationary phase with intentionally low silanol activity and embedded ionic modifiers, it completely repels the polar sulfonamide group from the silica surface, resulting in near-perfect Gaussian peak shapes ideal for preparative isolation.
Dominant molecular interactions between the analyte and a Phenyl-Hexyl phase.
Conclusion
For routine assay and purity analysis of 4-Bromo-2-cyanobenzenesulfonamide, a Phenyl-Hexyl column paired with a 0.1% Formic Acid mobile phase is the optimal choice. It leverages the molecule's unique electron-deficient aromatic system to provide superior retention and peak shape compared to standard C18 alternatives. For preparative scale-up where peak symmetry is paramount to prevent fraction overlap, low-silanol Mixed-Mode columns are highly recommended.
References
SIELC Technologies. Benzenesulfonamide, p-cyano- Application Note. SIELC.com. Available at: [Link] (Accessed March 2026)
Wang, Y., et al. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. MedChemComm, Royal Society of Chemistry. DOI:
Pfizer Inc.Sulfonamide derivatives as urat-1 inhibitors. WO2014170792A1, Google Patents.
Lin, L., et al. Discovery and Labeling of High Affinity 3,4-Diarylpyrazolines as Candidate Radioligands for In Vivo Imaging of Cannabinoid Subtype-1 (CB1) Receptors. NIH PubMed Central (PMC3131720). Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound: 4-Bromo-2-cyanobenzenesulfonamide
CAS Registry Number: 1261790-92-4
Molecular Formula: C₇H₅BrN₂O₂S
Application: Key intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., carbonic anhydrase inhibitors, anticancer scaffolds).
This guide provides a rigorous technical framework for verifying the identity and purity of 4-Bromo-2-cyanobenzenesulfonamide through melting point (MP) determination. It objectively compares the thermal behavior of High-Purity Reference Standards against Technical Grade (Crude) alternatives, demonstrating how MP range analysis serves as a critical "Go/No-Go" gate in drug development workflows.
Technical Context & Significance
In pharmaceutical intermediate verification, the melting point is not merely a physical constant but a sensitive indicator of chemical integrity. For 4-Bromo-2-cyanobenzenesulfonamide, the presence of specific synthetic impurities—such as the hydrolyzed sulfonic acid precursor or regioisomers—will distinctively alter the thermodynamic melting profile.
The "Performance" of Purity[1][2]
High-Purity Performance: Exhibits a sharp, narrow melting range (typically
), indicating a highly ordered crystal lattice.
Alternative (Crude) Performance: Exhibits a depressed onset temperature and a broadened range (
), caused by the disruption of intermolecular hydrogen bonding in the sulfonamide network.
Comparative Analysis: High-Purity vs. Technical Grade
The following data illustrates the comparative thermal performance of a qualified reference standard versus common process-grade alternatives.
Table 1: Thermal Profile Comparison
Parameter
High-Purity Reference
Alternative A: Technical Grade
Alternative B: Hydrolysis-Spiked
Purity (HPLC)
> 98.5%
~95.0%
~92.0% (contains Sulfonic Acid)
Melting Onset ()
Matches CoA Value (Ref)
Depressed by 2–4°C
Depressed by >5°C
Melting Range ()
Sharp (0.5 – 1.5°C)
Broad (3.0 – 5.0°C)
Very Broad (> 6.0°C)
Visual Appearance
Clear melt, no charring
Cloudy melt, slight discoloration
Bubbling (decomposition) or darkening
Conclusion
PASS : Suitable for GMP steps
FAIL : Requires Recrystallization
FAIL : Reject / Reprocess
Note on Reference Values: As specific experimental melting points for this CAS (1261790-92-4) vary by polymorph and solvent history, the Certificate of Analysis (CoA) of the specific lot must be the primary truth source. This guide defines the method to validate that value.
Experimental Protocol: MP Determination
This protocol is designed to be self-validating, ensuring that operator error does not confound the purity assessment.
A. Equipment & Setup
Primary Method: Capillary Melting Point Apparatus (e.g., Buchi, Mettler Toledo).
Validation Method: Differential Scanning Calorimetry (DSC) for definitive onset determination.
Dry the sample at 40°C under vacuum for 2 hours to remove residual solvent (solvates can artificially depress MP).
Grind the sample into a fine, uniform powder. Coarse crystals cause uneven heat transfer.
Capillary Loading:
Fill the capillary to a height of 2–3 mm.
Critical Step: Compact the sample by tapping the capillary on a hard surface (or using the apparatus vibrator) to eliminate air pockets.
Heating Profile:
Ramp 1 (Fast): Heat rapidly to 10°C below the expected onset.
Ramp 2 (Measurement): Reduce heating rate to 1.0°C/minute .
Why? A fast ramp rate (>2°C/min) creates a thermal lag, resulting in an artificially high observed melting point.
Observation:
Record
: The instant the first liquid droplet is visible.
Record
: The instant the entire mass becomes a clear liquid.
C. Self-Validating Control
System Suitability Test: Run a known standard (e.g., Vanillin or Caffeine) immediately before the sample to verify the thermometer calibration.
Mixed Melting Point: If the identity is , mix the sample 1:1 with the Reference Standard.
Result: If the MP remains unchanged, the identity is confirmed. If the MP drops (depression), the sample is a different compound or highly impure.
Decision Logic & Workflow
The following diagram visualizes the critical decision pathways for accepting or rejecting a batch based on thermal data.
Figure 1: Decision logic for melting point verification. A systematic approach ensures only high-quality intermediates proceed to the next stage.
Scientific Grounding & Causality
Why the "Alternative" Fails
The synthesis of 4-Bromo-2-cyanobenzenesulfonamide typically involves the cyanation of 4-bromo-2-chlorobenzenesulfonamide or the ammonolysis of 4-bromo-2-cyanobenzenesulfonyl chloride.
Impurity A (Precursor): Unreacted sulfonyl chloride hydrolyzes to the sulfonic acid. Sulfonic acids are highly hygroscopic and disrupt the crystal lattice of the sulfonamide, causing significant MP depression [1].
Impurity B (Regioisomer): Isomers (e.g., 3-cyano variants) may co-crystallize. Because they have different lattice energies, they create eutectic mixtures with lower melting points than the pure substance [2].
Verification of Equipment
To ensure trustworthiness, the apparatus must be calibrated against pharmacopeial standards (USP <741>). The use of a 1.0°C/min ramp rate is non-negotiable for research-grade accuracy; faster rates introduce thermodynamic disequilibrium, rendering the comparison with the CoA invalid [3].
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1261790-92-4. Retrieved from [Link]
United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity. Retrieved from [Link]
Comparative
Validating purity of 4-Bromo-2-cyanobenzenesulfonamide via TLC
An in-depth technical guide for validating the purity of 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4)[1]. This guide provides researchers and drug development professionals with a rigorous, causality-driven comp...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for validating the purity of 4-Bromo-2-cyanobenzenesulfonamide (CAS: 1261790-92-4)[1]. This guide provides researchers and drug development professionals with a rigorous, causality-driven comparison between Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), complete with self-validating experimental protocols.
Molecular Profiling & Chromatographic Causality
Before selecting a purity validation method, one must analyze the molecular architecture of the target compound. 4-Bromo-2-cyanobenzenesulfonamide presents a highly functionalized aromatic system that dictates its behavior across all chromatographic media:
The Sulfonamide Group (-SO₂NH₂): This moiety is highly polar and acts as a strong hydrogen-bond donor and acceptor. On standard bare silica gel (which features acidic silanol groups), sulfonamides engage in intense secondary interactions. Without mobile phase optimization, this causes severe band broadening or "streaking," masking closely eluting impurities[2].
The Cyano Group (-CN): Introduces strong dipole-dipole interactions, moderately increasing retention on normal-phase media.
The Bromoarene Core: Provides lipophilicity (driving elution in organic solvents) and acts as a powerful chromophore, making the molecule highly active under short-wave UV light (254 nm).
To achieve a reliable TLC separation, the mobile phase must actively disrupt the sulfonamide-silanol hydrogen bonding. While some regulatory methods for sulfonamide residues utilize complex mixtures like chloroform/butanol[3], synthetic purity validation is most efficiently achieved using a non-polar/polar matrix modified with a trace organic acid to protonate the silanol sites and sharpen the analyte band.
Logical relationship of functional group interactions during TLC elution.
Objective Performance Comparison: TLC vs. HPLC
While TLC is the frontline tool for reaction monitoring and preliminary purity assessment due to its speed and low cost, HPLC remains the gold standard for precise quantitative analysis[4]. Table 1 compares these modalities specifically for the validation of sulfonamide intermediates[5],[6].
Table 1: Comparative Performance Matrix for 4-Bromo-2-cyanobenzenesulfonamide
Parameter
NP-TLC (Silica 60 F254)
RP-HPLC (C18, UV 254nm)
Primary Mechanism
Adsorption & H-Bonding
Hydrophobic Partitioning
Limit of Detection (LOD)
~0.1 - 0.5 µg per spot
~0.01 µg/mL
Resolution Power
Moderate (ΔRf > 0.05 required)
High (Baseline separation of isomers)
Streaking/Tailing Risk
High (Requires acidic modifier)
Low (Controlled via buffered mobile phase)
Analysis Turnaround
< 10 minutes
15 - 30 minutes
Cost per Analysis
Extremely Low
Moderate to High
Role in Workflow
In-process monitoring, rapid screening
Final batch release, quantitative assay
Self-Validating Experimental Protocols
A protocol is only scientifically sound if it contains internal controls to prevent false positives. The following methodologies are designed as self-validating systems.
Protocol A: Optimized Normal-Phase TLC (NP-TLC)
Objective: Rapid, qualitative purity screening without matrix-induced false positives.
Stationary Phase Preparation: Use high-quality Silica gel 60 F254 plates. Draw a baseline 1 cm from the bottom using a soft pencil.
Mobile Phase Formulation (Causality): Prepare a mixture of Hexane : Ethyl Acetate : Glacial Acetic Acid (50:49:1, v/v/v) .
Why Acetic Acid? Sulfonamides streak on bare silica[2]. The 1% acetic acid saturates the acidic silanol sites on the plate, preventing the sulfonamide from continuously binding and releasing as it travels, thereby forcing it into a tight, quantifiable spot.
The 3-Lane Co-Spotting Technique (Self-Validation):
Lane 1 (Reference): Spot 2 µL of an authentic, >99% pure reference standard of 4-Bromo-2-cyanobenzenesulfonamide.
Lane 2 (Co-Spot): Spot 2 µL of the reference standard, let dry, then spot 2 µL of your synthesized batch directly on top.
Lane 3 (Sample): Spot 2 µL of your synthesized batch.
Why Co-spot? Matrix effects (residual salts or solvents in your batch) can artificially shift the Retention Factor (
). If Lane 3 shows a single spot but Lane 2 distorts into a "figure-eight" or dumbbell shape, your sample is not identical to the reference, invalidating the false-positive purity assumption.
Development & Visualization: Develop the plate in a saturated chamber. Dry completely to remove acetic acid, then visualize under short-wave UV (254 nm). The bromoarene core will appear as a dark, distinct quenching spot against the green fluorescent background.
Protocol B: RP-HPLC Quantitative Validation
Objective: High-resolution, quantitative purity determination for batch release.
Column Selection: C18, 250 x 4.6 mm, 5 µm particle size.
Mobile Phase Formulation (Causality):
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
Solvent B: Acetonitrile.
Why TFA? Sulfonamides are weakly acidic (
~ 10). In a neutral mobile phase, they exist in an equilibrium between unionized and ionized states, causing peak tailing. The 0.1% TFA drops the pH to ~2, fully protonating the sulfonamide into its neutral state, driving it into the hydrophobic C18 stationary phase and ensuring a sharp, Gaussian peak.
Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
Detection & Validation: Monitor at 254 nm. Calculate purity based on the relative peak area percentage. A batch is considered structurally validated if the retention time matches the authentic standard within ±0.1 minutes and peak purity is ≥98.0%.
Purity Validation Decision Framework
To streamline laboratory operations, the following decision tree illustrates how to sequence these analytical techniques to balance throughput with rigorous quality control.
Self-validating decision framework for purity analysis of pharmaceutical intermediates.
References
Technical Support Center: Monitoring Sulfonylation Reactions with TLC | Benchchem |2
Determination and Confirmation of Sulfonamides | USDA Food Safety and Inspection Service | 3
How Are Drugs Identified Using Thin Layer Chromatography and High-Performance Liquid Chromatography? | Mtoz Biolabs | 4
Chromatographic Techniques for Pharmaceutical Analysis | IIP Series | 5
This guide outlines the proper disposal procedures for 4-Bromo-2-cyanobenzenesulfonamide , a halogenated aromatic nitrile-sulfonamide.[1] Important: While specific CAS numbers for research intermediates can vary, the dis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the proper disposal procedures for 4-Bromo-2-cyanobenzenesulfonamide , a halogenated aromatic nitrile-sulfonamide.[1]
Important: While specific CAS numbers for research intermediates can vary, the disposal protocols below are based on the functional group hazards (Organohalogen, Nitrile, Sulfonamide) which dictate the regulatory waste stream.
Immediate Hazard Profile & Classification
Before handling waste, you must classify the material to ensure it enters the correct destruction stream.[1] This compound possesses three distinct functional groups that dictate its handling:
Feature
Chemical Hazard
Disposal Implication
Organohalogen
Contains Bromine (Br)
Mandatory: Must go into Halogenated Waste streams. Do not mix with non-halogenated solvents if cost-saving is a goal, but safety takes precedence.[1]
Nitrile (Cyano)
Organic Cyano group (-CN)
Critical Distinction: This is an organic nitrile, not an inorganic cyanide (like NaCN).[1] It generally does NOT require the "Cyanide Destruct" (bleach) protocol unless specified by local EH&S. It is thermally stable and destroyed via incineration.
Sulfonamide
Sulfonyl group (-SO₂NH₂)
Generally stable. Avoid mixing with strong oxidizers.[2]
EPA Waste Code (US): Likely D001 (Ignitable, if in solvent) or F-listed (if spent halogenated solvent involved).[1] If pure solid, it often defaults to a "Hazardous Waste" pending characterization.[1]
RCRA Status: Not typically P-listed (acutely toxic) like inorganic cyanides, but must be treated as toxic.[1]
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired powder, contaminated gloves, weighing boats, paper towels.[1]
Segregation: Isolate from oxidizers and acids.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
Labeling:
Attach a hazardous waste tag immediately.
Chemical Name: Write "4-Bromo-2-cyanobenzenesulfonamide" (Do not use abbreviations).
Hazard Checkboxes: Check "Toxic" and "Irritant".
Constituents: List "Organic Nitrile" and "Organobromine" if the specific name is obscure to your waste handler.
Storage: Screw the lid tight. Store in a secondary containment bin labeled "Toxic Solids."
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicable to: Material dissolved in DCM, Ethyl Acetate, Methanol, etc.[1]
Stream Selection:
If dissolved in Halogenated Solvent (e.g., DCM): Dispose in Halogenated Waste carboy.[1]
If dissolved in Non-Halogenated Solvent (e.g., MeOH): Dispose in Halogenated Waste carboy (due to the Bromine on the molecule).[1]
Note: Even small amounts of halogenated compounds can contaminate a non-halogenated stream, forcing the entire volume to be treated as halogenated (more expensive).[1]
pH Check: Ensure the solution is Neutral (pH 6-9) .
Why? Acidic conditions can theoretically promote hydrolysis of the nitrile. Basic conditions are safer for nitriles but incompatible with some other waste. Neutral is the universal standard for organic solvent waste.
Container: Use a standard solvent safety can (HDPE or Stainless Steel) with a flame arrestor.
Critical Segregation Logic (The "Why")
Many researchers mistakenly categorize organic nitriles with inorganic cyanides. This section clarifies the difference to prevent dangerous mixing.
Organic Nitriles vs. Inorganic Cyanides
Inorganic Cyanides (e.g., NaCN, KCN): Release deadly HCN gas immediately upon contact with acid.[1] Require a basic (pH > 11) waste stream and often a separate "Cyanide Destruct" protocol (Bleach/NaOH).
Organic Nitriles (R-CN): The cyano group is covalently bonded to carbon. They are much more stable.
Action: Do NOT put 4-Bromo-2-cyanobenzenesulfonamide in the "Cyanide Destruct" drum. The bleach (hypochlorite) can react unpredictably with the sulfonamide nitrogen or the aromatic ring.
Potential hydrolysis of nitrile to amide/acid; theoretical risk of HCN release under extreme conditions.[1]
Strong Oxidizers (H₂O₂, KMnO₄)
INCOMPATIBLE
Potential to oxidize the sulfonamide sulfur or the aromatic ring, leading to exothermic runaway.[1]
Strong Bases (NaOH)
CAUTION
Can hydrolyze the nitrile; generally safe in dilute waste but avoid concentrated mixing.
Decision Tree for Disposal (Visualized)
The following diagram illustrates the logical flow for disposing of this specific compound.
Caption: Operational decision tree for segregating 4-Bromo-2-cyanobenzenesulfonamide waste streams. Note that liquid waste defaults to the Halogenated stream due to the bromine atom.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
Evacuate & Ventilate: The dust may be irritating. Clear the immediate area.[2][3][4]
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
Containment:
Solids: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.
Liquids: Absorb with vermiculite or standard spill pads.
Decontamination: Wipe the surface with a mild detergent and water. Do not use bleach (hypochlorite) immediately, as it may react with residues.[1]
Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.
References
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Procedures for Disposing of Hazardous Waste. Retrieved from [Link]1]
University of Illinois Division of Research Safety. (2014). Cyanides and Nitriles: Safety and Disposal. Retrieved from [Link]
US Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]1]